HO-Peg5-CH2cooh

Catalog No.
S3616583
CAS No.
M.F
C12H24O8
M. Wt
296.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HO-Peg5-CH2cooh

Product Name

HO-Peg5-CH2cooh

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C12H24O8

Molecular Weight

296.31 g/mol

InChI

InChI=1S/C12H24O8/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h13H,1-11H2,(H,14,15)

InChI Key

SXGGZTBEWZFLBZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)O)O

17-Hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Key Derivatives

The core compound and its common derivatives are summarized in the table below. "Hydroxy-PEG5-acid" is a frequent synonym for [1].

Chemical Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Applications
(OH-PEG5-CH2COOH) 52026-48-9 [1] C12H24O8 [1] 296.31 g/mol [1] Hydroxyl (-OH), Carboxylic Acid (-COOH) [1] Bioconjugation, drug-release, nanotechnology, new materials research [1].
17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid (N3-PEG5-acid) 217180-81-9 [2] Information not supplied in search results Information not supplied in search results Azide (-N3), Carboxylic Acid (-COOH) [2] Click chemistry, synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs [2].
tert-butyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate (HO-PEG5-CH2COOtBu) 1807530-05-7 [3] [4] C16H32O8 [3] 352.42 g/mol [3] Hydroxyl (-OH), t-Butyl Ester (-COOtBu) [3] Used as a PEG-based PROTAC linker; the protected carboxyl group can be deprotected later [3].

Properties and Experimental Data

For the related diol compound Hexaethylene glycol (which shares the same PEG backbone), the following physical properties have been characterized [5]:

  • Density: 1.1±0.1 g/cm³ [5]
  • Boiling Point: 378.3±0.0 °C at 760 mmHg [5]
  • Melting Point: 5-7 °C (lit.) [5]
  • Flash Point: 193.7±26.5 °C [5]
  • Appearance: Clear, viscous, light yellow liquid [5]

Experimental Protocol: HPLC Analysis A method is described for analyzing the acrylate derivative using reverse-phase HPLC [6]:

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity) [6].
  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid [6].
  • MS-Compatibility: For mass spectrometry applications, phosphoric acid should be replaced with formic acid [6].
  • Scalability: The method is scalable and can be adapted for preparative separation to isolate impurities [6].

Applications in Drug Development

These PEG-based linkers are critical tools in modern medicinal chemistry, primarily functioning as spacers in bifunctional molecules.

G Linker PEG-based Linker (e.g., ) TargetProteinLigand Target Protein Ligand Linker->TargetProteinLigand  Connects via  other functional group E3Ligand E3 Ubiquitin Ligase Ligand E3Ligand->Linker  Connects via  one functional group ProteinDegradation Target Protein Degradation E3Ligand->ProteinDegradation  Forms PROTAC TargetProteinLigand->ProteinDegradation  Forms PROTAC

Schematic of a PROTAC molecule utilizing a heterobifunctional PEG linker.

  • PROTAC Synthesis: These compounds serve as key PEG-based PROTAC linkers [5] [3]. A PROTAC is a heterobifunctional molecule with one ligand for an E3 ubiquitin ligase, another for a target protein, and a linker connecting them. The PEG spacer improves the compound's solubility and pharmacokinetic properties [5].

G AzidoPEGAcid Azido-PEG5-Acid CarboxylicAcidEnd Carboxylic Acid (-COOH) AzidoPEGAcid->CarboxylicAcidEnd One End AzideEnd Azide (-N3) AzidoPEGAcid->AzideEnd Other End ConjugationViaAcid Conjugation with amines via amide bond CarboxylicAcidEnd->ConjugationViaAcid ConjugationViaAzide Click Chemistry with alkynes (e.g., cyclooctynes) AzideEnd->ConjugationViaAzide

Functional versatility of a heterobifunctional PEG linker like Azido-PEG5-acid.

  • Bioconjugation & ADC Synthesis: Heterobifunctional derivatives like 17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid are designed for cross-linking [2]. One end (e.g., carboxylic acid) can be attached to a drug molecule, while the other (e.g., azide) can be linked to a targeting molecule like an antibody, forming an Antibody-Drug Conjugate (ADC) [2].

Storage and Safety Information

  • Storage: It is recommended to store these compounds in a cool, dry place and avoid sunlight. Specific recommendations include storage at 2-8°C [2] or even -5°C [1] [7]. Containers should be kept tightly sealed [5].
  • Stability: These substances are generally stable but incompatible with strong oxidizing agents [5].
  • Safety: Based on data for hexaethylene glycol, these compounds may cause skin, eye, and respiratory tract irritation. The reported oral LD50 for rats is 32,000 mg/kg [5]. Always consult the specific Safety Data Sheet (SDS) before use.

References

Applications in Scientific Research

Author: Smolecule Technical Support Team. Date: February 2026

HO-PEG₅-CH₂COOH is a versatile building block in bioconjugation and nanotechnology. Its key applications are summarized in the table below.

Application Area Specific Use & Rationale
PROTAC Development Serves as a linker/spacer to connect E3 ubiquitin ligase ligands with target protein ligands [1].
Drug Delivery & Formulation Enhances the solubility and stability of therapeutic compounds and is applied in drug-release systems [2].
Bioconjugation & Material Science Used to crosslink molecules (e.g., proteins, peptides) and modify surfaces for new material research [3] [2].

PROTAC Linker Function

HO-PEG₅-CH₂COOH plays a specific functional role in the architecture of PROTAC molecules, which can be visualized as follows:

G E3_Ligand E3 Ubiquitin Ligand Ligand Linker HO-PEG₅-CH₂COOH (PROTAC Linker) E3_Ligand->Linker Target_Ligand Target Protein Ligand Linker->Target_Ligand

Schematic of a PROTAC molecule where HO-PEG₅-CH₂COOH connects two functional ligands.

In this role, the PEG linker is crucial for the molecule's mode of action. The hydroxyl (-OH) and carboxylic acid (-COOH) groups provide specific attachment points for synthesizing the PROTAC [3]. The flexible PEG chain acts as a spacer, ensuring the two ligands can properly engage with their respective targets to facilitate the degradation of the target protein [1].

Handling and Experimental Considerations

For researchers planning to use this compound, the following experimental protocols and handling information are essential.

Storage and Handling
  • Storage: The product should be stored as a powder in a sealed container, under dry conditions, at temperatures between 2-8°C or -5°C, and protected from light [2] [4].
  • Stability: When dissolved, solutions are typically stable for about one month at -20°C or six months at -80°C [5].
  • Handling: Standard laboratory safety practices should be followed. The compound may cause skin, eye, and respiratory irritation, so appropriate personal protective equipment (PPE) is recommended [4].
Solubility and Stock Solution Preparation
  • Solubility: HO-PEG₅-CH₂COOH is generally soluble in water [3] and common organic solvents like DMSO.
  • Stock Solution Protocol:
    • Weigh an appropriate amount of the powder.
    • Dissolve in DMSO, water, or PBS to the desired concentration (e.g., 10-100 mM).
    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
    • Store the aliquots at -20°C or -80°C for long-term stability [5].
Conjugation Reaction Workflow

The process of conjugating HO-PEG₅-CH₂COOH to another molecule, such as a peptide, involves activating the carboxylic acid and coupling it to an amine. The general workflow is outlined below.

G Step1 1. Carboxylic Acid Activation (Use EDC, NHS) Step2 2. Coupling with Amine (Nucleophilic attack) Step1->Step2 Step3 3. Formation of Stable Amide Bond Step2->Step3 Step4 4. Purification & Analysis (e.g., HPLC, MS) Step3->Step4

General workflow for conjugating HO-PEG₅-CH₂COOH via its carboxylic acid group.

  • Activation: The carboxylic acid group of HO-PEG₅-CH₂COOH is activated using common coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). This forms an active ester intermediate, which is more reactive towards nucleophiles.
  • Coupling: The activated ester reacts with a primary amine group (e.g., from a lysine residue on a protein or the N-terminus of a peptide) to form a stable amide bond, releasing the PEG-linked product.
  • Purification and Analysis: The final conjugate is typically purified by techniques such as dialysis, gel filtration chromatography, or HPLC and analyzed by Mass Spectrometry (MS) to confirm successful conjugation [2].

References

Comprehensive Application Notes and Protocols for HO-PEG5-CH2COOH in PROTAC Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Role in PROTAC Technology

HO-PEG5-CH2COOH (CAS Number: 52026-48-9) is a polyethylene glycol (PEG)-based linker that serves as a critical component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1]. This bifunctional molecule features a terminal hydroxyl group (-OH) and a carboxylic acid group (-COOH), separated by a pentafunctional polyethylene glycol spacer (PEG5), making it highly valuable for constructing heterobifunctional degraders.

PROTACs are revolutionary bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome [2]. The linker is a crucial component that connects the protein-of-interest (POI) ligand to the E3 ubiquitin ligase-recruiting moiety [3]. The this compound linker is particularly advantageous due to the hydrophilic and flexible nature of its PEG spacer, which can improve aqueous solubility and help establish proper spatial orientation between the POI and the E3 ligase for productive ternary complex formation [3].

Chemical Properties and Commercial Availability

This compound is characterized by its well-defined molecular structure and properties suitable for chemical conjugation.

Table 1: Chemical and Physical Properties of this compound

Property Specification
CAS Number 52026-48-9 [4]
Molecular Formula C~12~H~24~O~8~ [4]
Molecular Weight 296.31 g/mol [4]
Density 1.182±0.06 g/cm³ (Predicted) [4]
Boiling Point 444.5±40.0 °C (Predicted) [4]
pKa 3.39±0.10 (Predicted) [4]
Storage Conditions Store at 0-8°C [4]

Table 2: Selected Commercial Suppliers of this compound

Supplier Catalog Number Purity Pack Size Price (USD)
Activate Scientific AS104050 95+% 250 mg $350 [4]
Activate Scientific AS104050 95+% 1 g $673 [4]
purepeg 433805 min. 97% 1 g $300 [4]
Acrotein B-0936 95% 0.5 g $366.66 [4]

PROTAC Technology Overview and Clinical Context

PROTAC technology has emerged as a promising therapeutic modality with several candidates in clinical trials. As of 2025, over 40 PROTAC drug candidates are being evaluated, targeting proteins such as the androgen receptor (AR), estrogen receptor (ER), and Bruton's tyrosine kinase (BTK) for conditions including hematological malignancies, solid tumors, and autoimmune disorders [5]. The first oral PROTAC molecule, Vepdegestrant (ARV-471), has advanced to Phase III clinical trials for ER+/HER2- breast cancer [5].

The mechanism of PROTACs is catalytic and event-driven, meaning a single PROTAC molecule can mediate the degradation of multiple copies of the target protein [2]. This represents a significant advantage over traditional occupancy-based inhibitors. The following diagram illustrates the PROTAC mechanism of action and the critical role of the linker.

PROTAC_Mechanism PROTAC PROTAC Molecule (POI Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex FORMATION PROTAC->Ternary_Complex  Recruits POI Protein of Interest (POI) POI->Ternary_Complex  Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex  Binds Ubiquitination POLY-UBIQUITINATION Ternary_Complex->Ubiquitination  Enables Degradation PROTEASOMAL DEGRADATION Ubiquitination->Degradation  Targets for

Diagram 1: The catalytic mechanism of PROTAC-induced protein degradation, highlighting the linker's central role.

Experimental Protocol: Conjugation of this compound

This protocol details the conjugation of this compound with an E3 ligase-recruiting ligand, specifically a primary amine derivative (e.g., Pomalidomide-C7-NH₂), adapted from methods used for similar PEG linker conjugations [6].

Materials and Equipment
  • Chemical Reagents:
    • This compound (95%+ purity, e.g., Activate Scientific AS104050)
    • E3 Ligand-NH₂ (e.g., Pomalidomide-C7-NH₂, 1.5 equiv.)
    • Coupling Reagents: EDCl·HCl (1.5 equiv.), NHS (1.5 equiv.), HOBt (1.5 equiv.)
    • Solvents: Anhydrous DMF or Acetonitrile (ACN)/H₂O mixture (5:2 v/v)
    • Base: 0.1 M NaHCO₃ solution, pH 8.5
  • Lab Equipment:
    • Round-bottom flask with magnetic stirrer
    • pH meter
    • Ice bath
    • Chromatography system (e.g., AKTA) with DEAE-Sephadex weak anion exchange column
    • Dialysis membrane (MWCO 1000 Da)
    • Lyophilizer
    • Analytical instruments: LC-MS, ¹H NMR (600 MHz)
Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve this compound (1.0 equiv., e.g., 100 mg, ~0.34 mmol) in 7 mL of a degassed ACN/H₂O (5:2, v/v) mixture in a round-bottom flask at room temperature.
    • Cool the reaction vessel in an ice bath for 10 minutes.
  • Coupling Reagent Addition:

    • To the stirring solution, add the E3 Ligand-NH₂ (1.5 equiv.), followed by EDCl·HCl (1.5 equiv.), NHS (1.5 equiv.), and HOBt (1.5 equiv.).
    • Adjust the pH of the reaction mixture to 8.5 using 0.1 M NaHCO₃ solution.
  • Reaction Execution:

    • Allow the reaction to proceed, stirring at room temperature for 6-12 hours. Monitor reaction completion by TLC or LC-MS.
  • Purification and Isolation:

    • Purification: Dilute the crude mixture with 10 mL of deionized water and load it onto a DEAE-Sephadex column. Elute the product using a linear gradient of NaCl (0.05 M to 1.5 M) in water at a flow rate of 2.0 mL/min. Collect the major UV-active peak (typically eluting around 0.8-1.0 M NaCl).
    • Dialysis: Transfer the collected fraction into a dialysis membrane (MWCO 1000 Da) and dialyze against distilled water for 24 hours, changing the water every 8 hours.
    • Lyophilization: Freeze the dialyzed solution and lyophilize to obtain the pure conjugate as a white solid.
Characterization and Analysis
  • Yield Calculation: Expected yield of 65-80%.
  • Purity Assessment: Analyze by LC-MS (expected purity >95%).
  • Structural Confirmation:
    • LC-MS: Confirm the identity of the final conjugate by observed molecular ion peak [M+H]⁺ or [M+Na]⁺.
    • ¹H NMR (600 MHz, D₂O): Characteristic peaks for the PEG spacer (δ ~3.5-3.7 ppm), methylene protons adjacent to the newly formed amide bond (δ ~3.3-3.4 ppm), and signature protons from the E3 ligand.

Linker Design Considerations and Recent Advances

The length and composition of the linker are critical factors influencing PROTAC efficacy. This compound provides a spacer of defined length and high flexibility. Linker optimization has historically been a trial-and-error process, but it is crucial because the linker affects the physicochemical properties and the ability to form a productive ternary complex [3].

A groundbreaking advancement is the emergence of linker-free PROTACs. A 2025 study demonstrated that directly coupling an N-degron (e.g., Proline) to an oncoprotein ligand (e.g., Brigatinib analog) without any linker can result in degraders with superior efficacy compared to their linker-bearing counterparts [7]. For example, the linker-free Pro-BA exhibited a DC₅₀ (half-maximal degradation concentration) of 74 nM for EML4-ALK, significantly more potent than the PEG-linked version Pro-PEG3-BA (DC₅₀ of 416 nM) [7]. This challenges the conventional requirement for a linker and opens new avenues for designing smaller, more drug-like PROTACs.

The following workflow summarizes the key decision points in the linker selection and PROTAC assembly process.

PROTAC_Design_Workflow Start PROTAC Design Initiation Linker_Decision Linker Strategy Selection Start->Linker_Decision Option_LinkerFree Linker-Free Approach Linker_Decision->Option_LinkerFree  For minimal design Option_WithLinker Linker-Based Approach Linker_Decision->Option_WithLinker  For flexible spacing Assess_Efficacy Assess Degradation Efficacy (DC₅₀, Dmax) Option_LinkerFree->Assess_Efficacy  Direct conjugation Option_WithLinker->Assess_Efficacy  Use PEG-based linkers  like this compound Optimize Optimize Structure Assess_Efficacy->Optimize  If insufficient Final Validated PROTAC Assess_Efficacy->Final  If successful Optimize->Linker_Decision  Iterate design

Diagram 2: A decision workflow for incorporating linker strategies in PROTAC design.

Troubleshooting and Best Practices

  • Low Conversion Yield: Ensure reagents are anhydrous, increase equivalents of coupling reagents or E3 ligand-NH₂ slightly (e.g., to 2.0 equiv.), and confirm the pH is maintained at 8.5 throughout the reaction.
  • Impurity in Final Product: Optimize the gradient of the NaCl elution during ion-exchange chromatography. Consider a second purification step using preparatory HPLC if necessary.
  • Poor Solubility: The PEG spacer generally confers good aqueous solubility. For problematic compounds, use a co-solvent like DMSO (≤5%) in biological assays.
  • Handling and Storage: Store the linker and final PROTAC conjugates at -20°C or lower, desiccated, and under an inert atmosphere for long-term stability.

Conclusion

This compound remains a versatile and widely used linker for the synthesis of PROTACs, offering a favorable balance of flexibility, hydrophilicity, and synthetic accessibility. The provided protocol enables researchers to reliably conjugate this linker to E3 ligase ligands, forming critical building blocks for PROTAC assembly. As the field evolves, the exploration of both traditional linker-based approaches and innovative linker-free designs will be essential for developing the next generation of targeted protein degraders.

References

PROTAC synthesis protocol HO-PEG5-CH2COOH

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of HO-PEG5-CH2COOH

This compound is a polyethylene glycol (PEG)-based linker crucial for constructing PROTAC molecules. Its bifunctional design allows for the conjugation of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase [1].

The table below summarizes its key chemical properties for your reference [2].

Property Description
CAS Number 52026-48-9
Molecular Formula C12H24O8
Molecular Weight 296.31 g/mol
IUPAC Name 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid
Chemical Name Acetic acid, 2-[(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Reactive Groups Hydroxyl (-OH), Carboxylic Acid (-COOH)

PROTAC Synthesis Workflow Using Acid-Terminated Linkers

The synthesis of a PROTAC using a linker like This compound typically involves a multi-step process to connect the three key components. The following diagram outlines the general workflow and the role of the linker.

PROTAC_Workflow POI_Ligand POI Ligand (e.g., with -NH₂ group) Step1 Step 1: Coupling Reaction (e.g., Amide Coupling) POI_Ligand->Step1 Linker This compound Linker Linker->Step1 E3_Ligand E3 Ligase Ligand (e.g., for VHL/CRBN) Step2 Step 2: Coupling Reaction (e.g., Esterification) E3_Ligand->Step2 Intermediate POI Ligand-Linker Intermediate Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC

Detailed Synthesis Protocol

The following protocol is adapted from commercial high-throughput PROTAC synthesis kits, which are designed for efficiency and rapid screening [3]. This process can be scaled from nanomole to micromole scales.

Required Reagents and Materials
  • Warheads: Your protein of interest (POI) ligand with a solvent-exposed amine (-NH₂) group.
  • Partial PROTAC/E3-Ligase-Linker Conjugate: This would be the molecule formed by first conjugating your E3 ligase ligand (e.g., for VHL or CRBN) to the This compound linker.
  • Coupling Reagents:
    • EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide)
    • Oxyma Pure (additive)
    • NMM (N-Methylmorpholine) as a base
  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
  • Equipment: Glass shell vials, sealing mat, horizontal shaker, liquid handler for small volumes.
Step-by-Step Procedure
  • Stoichiometric Calculations and Preparation

    • Use a molar ratio of POI Ligand : Partial PROTAC : EDC : Oxyma Pure : NMM = 1 : 1.2-1.5 : 1.5 : 2 : 8.0 [3].
    • Pre-activate the carboxylic acid terminal of your POI Ligand-Linker intermediate by mixing it with the coupling reagent EDC and the additive Oxyma Pure in anhydrous DMSO before proceeding.
  • Reaction Setup

    • Dissolve the E3-Ligase-Linker conjugate (the molecule you created by attaching the E3 ligand to This compound) in anhydrous DMSO in a glass vial.
    • Add the pre-activated POI ligand solution to the vial.
    • Finally, add the base NMM to the mixture to initiate the coupling reaction.
  • Reaction Execution

    • Secure the vial with a sealing mat and place it on a horizontal shaker.
    • Run the reaction at room temperature (25°C) for 12-24 hours at low to medium speed [3].
  • Post-Reaction Analysis (Direct-to-Biology Approach)

    • For rapid screening, a Direct-to-Biology (D2B) approach can be used. This involves directly diluting a small aliquot of the crude reaction mixture and testing it in your biological assay (e.g., a cell-based degradation assay) [4] [5].
    • Analyze another aliquot via HPLC/MS to assess reaction conversion and efficiency [3].
    • For confirmed hits, the PROTAC can be synthesized at a larger scale and purified for further characterization and dose-response profiling.

Beyond Amide Coupling: Expanding the Synthetic Toolbox

While amide coupling is the most common and well-established method for PROTAC assembly, recent research highlights the importance of exploring other chemical transformations for linker formation. These alternative linkages can significantly improve the potency, selectivity, and physicochemical properties (like oral bioavailability) of your final PROTAC degrader [5].

The most promising reactions for D2B/HTC platforms, besides amide coupling, include [5]:

  • Reductive Amination: Commonly used in clinical-stage PROTACs; introduces a basic center that can improve solubility.
  • N-Alkylation: Useful for incorporating piperidine or piperazine rings as part of the linker.
  • SNAr (Nucleophilic Aromatic Substitution): Allows for the incorporation of rigid, aromatic rings into the linker.
  • Palladium-mediated Cross-Coupling (e.g., Suzuki–Miyaura): Enables the exploration of diverse biaryl linkers.

Critical Considerations for Success

  • Reaction Efficiency: The reaction must be high-yielding with minimal by-products to ensure that the biological activity observed in the D2B assay is representative of the PROTAC itself and not the starting materials [5].
  • Cellular Toxicity of Reagents: The coupling reagents, additives, and solvents must be non-toxic to cells at the concentrations used in the assay. This can be validated with cell viability assays like CellTiter-Glo (CTG) [5].
  • Correlation with Purified Compounds: Initial hits identified from the crude reaction mixture should always be re-synthesized, purified, and re-tested to confirm their degradation activity and potency [4].

References

HO-PEG5-CH2COOH Application Notes and Protocols for Nanotechnology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HO-PEG5-CH2COOH

This compound (Hydroxy-PEG5-acetic acid) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group (-OH) and a carboxylic acid group (-COOH) separated by a pentafethylene glycol) spacer. This molecular structure makes it an exceptionally valuable building block in nanotechnology and biomedical research. The compound acts as an effective crosslinking agent and surface modifier, facilitating the conjugation of biological molecules to nanomaterials while imparting beneficial properties such as improved water solubility, reduced immunogenicity, and enhanced circulation time in biological systems [1] [2].

The unique arrangement of functional groups allows for sequential and selective bioconjugation strategies, making this compound particularly useful for creating sophisticated nanoconstructs with precise control over orientation and density of attached ligands. This compound has found extensive applications in drug delivery system development, diagnostic nanoparticle functionalization, and the creation of smart nanomaterials for various biomedical and nanotechnology applications.

Physicochemical Properties and Characterization

Structural and Molecular Properties

This compound possesses well-defined molecular characteristics that make it suitable for precision nanotechnology applications. The compound has a empirical molecular weight of 296.31 g/mol, with the PEG spacer consisting of five repeating ethylene oxide units that provide an optimal balance between hydrophilicity and molecular dimensions [1]. This intermediate size allows for sufficient steric shielding in nanoconjugates while maintaining efficient conjugation kinetics.

The acid dissociation constant (pKa) of the terminal carboxylic acid group is predicted to be approximately 3.39, indicating it remains predominantly ionized at physiological pH, enhancing the water solubility of derivatives formed from this compound [3]. The predicted boiling point of 444.5±40.0°C and density of 1.182±0.06 g/cm³ reflect the compound's thermal stability and physical characteristics important for processing and formulation development [3].

Solubility and Storage Considerations

This compound exhibits favorable solubility properties across various solvents commonly used in nanotechnology applications:

  • DMSO: ~12.5 mg/mL (approximately 0.36 mM) [4]
  • Water: Moderate to high solubility due to PEG spacer
  • PEG300: Excellent compatibility [4]
  • Ethanol: Moderate solubility

For long-term stability, the compound should be stored as a white to off-white solid powder at temperatures between -5°C and 0-8°C in a dry environment protected from sunlight [1] [3]. Under these conditions, the material typically maintains stability for at least three years. For solutions in DMSO, recommended storage is at -80°C for 6 months or -20°C for 1 month, with protection from moisture through storage under inert atmosphere such as nitrogen [4].

Nanotechnology Applications

Drug Delivery Systems

This compound serves as a critical component in advanced drug delivery platforms, particularly in the development of targeted nanotherapeutics and controlled release systems. The bifunctional nature enables precise conjugation of therapeutic payloads to the carboxylic acid group while utilizing the hydroxyl group for attachment to nanoparticle surfaces or additional functionalization. This approach has been successfully implemented in:

  • Polymer-drug conjugates: Where this compound acts as a spacer between insoluble drugs and hydrophilic polymers, significantly enhancing aqueous solubility and bioavailability of poorly soluble therapeutics.
  • Lipid nanoparticle functionalization: Where the compound is incorporated into lipid membranes to provide reactive handles for attaching targeting ligands such as antibodies, peptides, or aptamers.
  • Stimuli-responsive nanocarriers: Where the carboxylic acid group can be conjugated to pH-sensitive linkers that release therapeutic payloads in specific microenvironments such as tumor tissues or inflammatory sites.

The PEG spacer effectively reduces nonspecific protein adsorption and cellular uptake by the reticuloendothelial system, thereby extending circulation half-life and improving the enhanced permeability and retention (EPR) effect in tumor-targeted delivery systems [2].

Nanomaterial Surface Modification

Surface functionalization represents one of the most significant applications of this compound in nanotechnology. The compound is extensively used to create stealth coatings on various nanomaterial surfaces, including:

  • Quantum dots: For improved biocompatibility and reduced cytotoxicity while maintaining optical properties.
  • Gold nanoparticles: To prevent aggregation and provide functional groups for subsequent bioconjugation.
  • Magnetic nanoparticles: For enhanced colloidal stability in biological fluids and attachment of targeting moieties.
  • Carbon nanotubes: To improve dispersibility in aqueous media and reduce nonspecific interactions with biomolecules.

The heterobifunctional design allows for controlled orientation of surface ligands, maximizing accessibility and functionality. This approach has proven particularly valuable in developing diagnostic nanoparticles for imaging applications, where the carboxylic acid group can be conjugated to contrast agents or targeting molecules while the PEG chain provides a protective hydration layer.

PROTAC Linker and Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, this compound functions as an important PEG-based PROTAC linker [5] [4]. PROTACs (PROteolysis TArgeting Chimeras) are heterobifunctional molecules that consist of one ligand binding to a target protein and another binding to an E3 ubiquitin ligase, connected by a suitable linker. This compound serves as an optimal linker due to:

  • Optimal length: The five-unit PEG spacer provides sufficient distance between protein-binding moieties while maintaining molecular efficiency.
  • Flexibility: The ethylene oxide units allow necessary conformational freedom for simultaneous engagement of target protein and E3 ligase.
  • Water solubility: The PEG spacer enhances aqueous solubility of the resulting PROTAC molecule, improving cellular permeability and bioavailability.
  • Biocompatibility: PEG linkers are generally non-immunogenic and exhibit low toxicity in biological systems.

The carboxylic acid terminus can be conjugated to E3 ligase ligands, while the hydroxyl group can be derivatized to attach target protein ligands, creating effective molecular degraders for previously "undruggable" protein targets [5].

Experimental Protocols

Conjugation to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to amine-containing nanoparticles (e.g., aminated silica, chitosan nanoparticles, or aminated surfaces) using carbodiimide chemistry.

4.1.1 Materials and Reagents
  • This compound (95%+ purity, CAS: 52026-48-9) [1]
  • Amine-functionalized nanoparticles (10 mg/mL in aqueous suspension)
  • EDC hydrochloride (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
  • NHS (N-Hydroxysuccinimide)
  • MES buffer (0.1 M, pH 6.0) or PBS buffer (0.1 M, pH 7.4)
  • Purified water (e.g., Milli-Q grade)
  • Quenching solution (1 M hydroxylamine, pH 8.5)
  • Centrifugal filters (MWCO appropriate for nanoparticles) or dialysis membranes
4.1.2 Step-by-Step Procedure
  • Activation of carboxylic acid: Dissolve this compound in MES buffer (0.1 M, pH 6.0) at a concentration of 10 mM. Add EDC (1.2 molar equivalents) and NHS (1.5 molar equivalents). React for 30 minutes at room temperature with gentle mixing.

  • Conjugation to nanoparticles: Add the activated this compound solution to the amine-functionalized nanoparticle suspension at a 10:1 molar ratio (PEG:available surface amines). Adjust the final reaction volume to maintain nanoparticle concentration at 5 mg/mL.

  • Incubation: React for 4-12 hours at room temperature with continuous mixing. For temperature-sensitive nanoparticles, the reaction can be performed at 4°C for 16-24 hours.

  • Quenching: Add quenching solution to a final concentration of 10 mM and incubate for 30 minutes to hydrolyze any unreacted NHS esters.

  • Purification: Purify the PEGylated nanoparticles using centrifugal filtration (with appropriate MWCO) or dialysis against PBS (pH 7.4) for 24 hours with 3-4 buffer changes.

  • Characterization: Confirm successful conjugation by:

    • Zeta potential measurement (shift toward more negative values)
    • FTIR spectroscopy (appearance of PEG characteristic bands)
    • TNBS assay or fluorescence tagging for quantification of remaining free amines
Preparation of Injectable Formulations

For in vivo applications, proper formulation of this compound or its conjugates is essential. Below are optimized injection formulations [4]:

4.2.1 Formulation Options
Formulation Composition Preparation Method Applications
Injection 1 DMSO:Tween 80:Saline = 10:5:85 [4] Dissolve in DMSO, add Tween 80, then saline IP/IV/IM/SC administration
Injection 2 DMSO:PEG300:Tween 80:Saline = 10:40:5:45 [4] Sequential addition with mixing Improved solubility for lipophilic conjugates
Injection 3 DMSO:Corn oil = 10:90 [4] Direct dissolution in corn oil Sustained release formulations
Injection 4 DMSO:20% SBE-β-CD in saline = 10:90 [4] Dissolve in DMSO, add cyclodextrin solution Enhanced stability for prone-to-aggregation conjugates
4.2.2 Preparation Example

For a typical injectable formulation with 2.5 mg/mL concentration:

  • Prepare 25 mg/mL stock solution of this compound or its conjugate in DMSO.
  • For Injection Formulation 1: Take 100 μL of the DMSO stock solution and add 50 μL Tween 80 with vortex mixing.
  • Slowly add 850 μL saline while vortexing to obtain a clear solution (final concentration: 2.5 mg/mL).
  • Filter sterilize through a 0.22 μm filter if needed for in vivo applications.
  • Use immediately or store at recommended conditions based on stability studies.
Analytical Characterization Methods
4.3.1 Quality Control Assessment
  • Purity analysis: HPLC with ELSD or CAD detection (C18 column, water/acetonitrile gradient)
  • Structural confirmation: NMR spectroscopy (¹H-NMR in DMSO-d6 or CDCl₃)
  • Mass determination: LC-MS or MALDI-TOF for exact molecular weight confirmation
  • Functional group quantification: Titration methods for hydroxyl and carboxylic acid groups
4.3.2 Conjugation Efficiency Assessment
  • Colorimetric assays: TNBS for remaining amines, bromophenol blue for carboxylic acids
  • Spectroscopic methods: UV-Vis for quantification of conjugated chromophores
  • Chromatographic techniques: SEC-HPLC for separation of conjugated vs. unconjugated species
  • Microscopic evaluation: TEM with negative staining for nanoparticle morphology

Experimental Workflow and Signaling Pathways

Nanoconjugate Synthesis Workflow

The following diagram illustrates the sequential conjugation strategy enabled by the heterobifunctional nature of this compound:

G Nanoconjugate Synthesis Workflow Start Start: this compound Activate Carboxylic Acid Activation (EDC/NHS Chemistry) Start->Activate Conjugate1 Conjugate to Amine- Containing Molecule A Activate->Conjugate1 Protect Optional: Protect Intermediate Conjugate1->Protect Derivatize Derivatize Hydroxyl Group with Molecule B Protect->Derivatize Deprotect Remove Protection Group (if applicable) Derivatize->Deprotect Purify Purification and Characterization Deprotect->Purify Final Final Heterobifunctional Conjugate Purify->Final

PROTAC Mechanism of Action

This compound serves as a critical linker in PROTAC technology, enabling the following mechanism for targeted protein degradation [5]:

G PROTAC Mechanism Using HO-PEG5 Linker PROTAC This compound PROTAC Construct E3Ligand E3 Ligase Ligand PROTAC->E3Ligand COOH terminus TargetLigand Target Protein Ligand PROTAC->TargetLigand OH terminus E3Complex E3 Ligase Complex E3Ligand->E3Complex binds TargetProtein Target Protein TargetLigand->TargetProtein binds Ubiquitination Ubiquitination of Target Protein E3Complex->Ubiquitination facilitates TargetProtein->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Safety and Handling Considerations

This compound is intended for research purposes only and is not approved for human consumption [5] [1]. Researchers should adhere to the following safety guidelines:

  • Personal protective equipment: Wear appropriate gloves, lab coat, and safety glasses when handling.
  • Storage conditions: Store at recommended temperatures (-5°C to 0-8°C) in original container under inert atmosphere when possible [1] [3].
  • Solvent compatibility: Use appropriate solvents as outlined in section 4.2, avoiding incompatible solvents.
  • Disposal: Dispose of according to institutional regulations for chemical waste.
  • Stability monitoring: Regularly monitor stock materials for signs of degradation (discoloration, precipitation) and replace if compromised.

Conclusion

This compound represents a versatile molecular tool with significant applications across nanotechnology, drug delivery, and biomedical research. Its well-defined heterobifunctional structure enables precise conjugation strategies essential for developing advanced nanoconstructs. The provided application notes and protocols offer researchers comprehensive guidance for effectively utilizing this valuable compound in their experimental workflows. As nanotechnology continues to evolve, this compound and similar PEG-based linkers will undoubtedly play an increasingly important role in the development of next-generation nanomedicines and functional nanomaterials.

References

HO-PEG5-CH2COOH in peptide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HO-PEG5-CH2COOH

This compound (also known as Hydroxy-PEG5-acetic acid) is a bifunctional polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group (-OH) and a carboxylic acid group (-COOH), separated by a pentameric ethylene glycol spacer (PEG5) [1] [2]. This structure makes it a highly valuable reagent in peptide synthesis, bioconjugation, and the development of targeted therapeutic agents like PROTACs (PROteolysis TArgeting Chimeras) [3] [4] [2]. Its primary function is to serve as a flexible and hydrophilic linker, improving the solubility and stability of conjugated peptides and small molecules while reducing immunogenicity [5] [6].


Key Applications in Research and Development

The unique properties of this compound enable its use in several advanced applications:

  • Peptide Modification and Conjugation: The carboxylic acid terminus can be activated to form stable amide bonds with primary amines on peptides (e.g., lysine side chains or the N-terminus) [5] [2]. This conjugation can enhance peptide stability against enzymatic degradation (exopeptidases) and modulate biological activity [5].
  • Synthesis of Protein-Small Molecule Hybrids: This PEG linker is instrumental in creating chimeric molecules that combine the targeting specificity of proteins (like fibronectin domains) with the inhibitory action of small-molecule "warheads" [7]. Such hybrids can achieve highly specific inhibition of challenging targets like enzymes [7].
  • Construction of PROTACs: this compound is classified as a PROTAC linker [3] [4] [2]. It can connect a ligand for an E3 ubiquitin ligase to a molecule that binds the target protein, facilitating the target's degradation via the ubiquitin-proteasome system [3].
  • Solubility and Bioavailability Enhancement: Conjugating hydrophobic drugs or peptides to PEG linkers significantly increases their aqueous solubility. A study conjugating Lopinavir to a PEG-succinate derivative demonstrated a near four-fold solubility increase, from 80 ppm to 318 ppm [6].

Chemical and Physical Properties

The table below summarizes the key characteristics of this compound:

Property Specification / Value
Chemical Name Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1]
CAS Number 52026-48-9 [1]
Molecular Formula C~12~H~24~O~8~ [1]
Molecular Weight 296.31 g/mol [1]
Structure HO-(CH~2~CH~2~O)~5~-CH~2~-COOH
Storage Store at 0-8°C [1]
Predicted pKa 3.39 ± 0.10 [1]
Predicted Boiling Point 444.5 ± 40.0 °C [1]
Predicted Density 1.182 ± 0.06 g/cm³ [1]

> Note: The term "PEG5" denotes a spacer chain with five repeating ethylene oxide units. Be aware of the closely related reagent HO-PEG5-CH2CH2COOH (Hydroxy-PEG5-propionic acid, CAS 2079768-50-4), which features an additional methylene group in the acid moiety [2].


Experimental Protocol: Conjugation to a Peptide

This protocol outlines a standard carbodiimide-mediated coupling procedure to conjugate this compound to the primary amine group of a peptide or protein.

Materials and Reagents
  • Reagents:
    • This compound [1]
    • Peptide substrate (containing a lysine residue or free N-terminus)
    • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [6]
    • 4-Dimethylaminopyridine (DMAP) [6]
    • Triethylamine (TEA) [6]
    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
    • Cold Diethyl Ether
  • Equipment:
    • Round-bottom flask
    • Magnetic stirrer and stir bar
    • Syringe and needles
    • Nitrogen gas line
    • Vacuum desiccator
Step-by-Step Procedure

G A Activate PEG-COOH 1. Dissolve this compound in anhydrous DCM/DMF 2. Add DIC/EDC and DMAP under N₂ 3. Stir at 0°C → RT B Conjugate to Peptide 1. Add peptide solution to activated PEG 2. Stir for 24 hours at Room Temperature A->B C Purify & Precipitate 1. Precipitate in cold diethyl ether 2. Wash 3x with ether 3. Dry under vacuum B->C D Analyze Conjugate 1. ATR-FTIR 2. NMR 3. HPLC/MS C->D

Step 1: Activation of this compound

  • Dissolve this compound (e.g., 100 mg, ~0.34 mmol) in 1.5-2 mL of anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere [6].
  • Cool the solution to 0°C using an ice bath.
  • Add DIC or EDC (2.5 equivalents relative to PEG) dropwise via syringe, followed by the addition of DMAP (2.5 equivalents) as a catalyst [6].
  • Allow the reaction to stir on ice for 60 minutes, then continue stirring at room temperature for an additional 4-6 hours to form the active ester intermediate.

Step 2: Conjugation to the Peptide

  • Dissolve the peptide substrate (2.5 equivalents) in a minimal volume of anhydrous DCM or DMF.
  • Add the peptide solution dropwise to the activated PEG solution from Step 1.
  • Stir the reaction mixture at room temperature for 24 hours [6].

Step 3: Purification and Precipitation

  • Transfer the reaction mixture to a centrifuge tube.
  • Precipitate the PEG-peptide conjugate by adding a large excess (~10x volume) of cold diethyl ether.
  • Centrifuge the tube to pellet the conjugate. Decant the supernatant.
  • Wash the pellet three times with fresh cold diethyl ether to remove unreacted reagents and by-products [6].
  • Dry the purified conjugate under vacuum overnight to remove any residual solvent [6].

Characterization and Quality Control

Rigorously characterize the final conjugate to confirm successful synthesis and purity.

  • ATR-FTIR Spectroscopy: Confirm the formation of an amide bond by the appearance of characteristic absorption bands: Amide I (C=O stretch) at ~1640-1670 cm⁻¹ and Amide II (N-H bend) at ~1530-1560 cm⁻¹. The disappearance of the broad O-H stretch of COOH at ~3395 cm⁻¹ can also indicate successful conjugation [6].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR to verify the structure. Look for new proton signals corresponding to the peptide chain and the ethylene glycol spacer. The integration ratios can confirm the conjugation efficiency [6].
  • Mass Spectrometry (MS): Use HPLC-MS to determine the molecular weight of the conjugate and confirm its identity. This is a critical step for verifying the success of the synthesis [5].
  • Analytical HPLC: Perform analytical HPLC to assess the purity of the conjugate and detect any unreacted starting materials or impurities [5].
  • Differential Scanning Calorimetry (DSC) & X-ray Diffraction (XRD): These techniques can be used to analyze the physical state of the conjugate. A shift from crystalline peaks to broad, amorphous patterns in XRD and diffuse peaks in DSC confirm the formation of a new molecular complex in an amorphous state, which is typical for successful PEG conjugates [6].

The workflow below illustrates the characterization process:

G A PEG-Peptide Conjugate B ATR-FTIR A->B C NMR A->C D HPLC-MS A->D E DSC / XRD A->E F Confirmed Structure & Purity B->F C->F D->F E->F


Troubleshooting Guide

Problem Possible Cause Suggested Solution

| Low Conjugation Yield | • Impure reagents • Hydrolysis of active ester • Insufficient activation time | • Use high-purity, anhydrous solvents and reagents [1]. • Maintain inert (N₂) atmosphere. • Ensure adequate activation time before adding the peptide. | | Poor Solubility of Conjugate | • Precipitation during reaction | • Optimize solvent system (e.g., use DMF or mixtures with DMSO). • Gently sonicate to dissolve. | | Multiple Products on HPLC | • Side reactions • Incomplete purification | • Check stoichiometry of reagents. • Optimize precipitation/washing steps; consider dialysis or size-exclusion chromatography. |


References

HO-PEG5-CH2COOH Chemical Properties and Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for HO-PEG5-CH2COOH from chemical suppliers.

Property Value / Description
CAS Number 52026-48-9 [1] [2]
Molecular Formula C₁₂H₂₄O₈ [1] [2]
Molecular Weight 296.31 g/mol [1] [2]
Purity ≥95% [1] [2]
IUPAC Name 2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid [1]
Appearance Colorless to light yellow liquid [3]
Recommended Storage Store at -5°C to 0-8°C; keep dry and avoid sunlight [1] [2].
Predicted pKa 3.39 ± 0.10 [1]

Applications in Drug Development and Research

This compound is a heterobifunctional polyethylene glycol (PEG) derivative. Its two distinct functional groups—a terminal carboxylic acid and a hydroxyl—enable versatile applications in bioconjugation and pharmaceutical research [1] [3].

  • PROTAC Linker: This compound is explicitly described as a PEG-based PROTAC linker [4]. PROTACs (Proteolysis Targeting Chimeras) are molecules designed to trigger the degradation of specific disease-causing proteins. This compound serves as a critical component to connect the E3 ubiquitin ligase ligand to the target protein ligand, forming the complete PROTAC structure [4].
  • Bioconjugation and Solubility Enhancement: The hydrophilic PEG spacer significantly improves the solubility of conjugated molecules in aqueous media, which is crucial for drug formulation and biological activity [5] [3].
  • Drug Delivery and Surface Functionalization: It can be used in drug delivery systems to modify carriers for improved pharmacokinetics. It is also applicable for surface functionalization, where it can be used to create non-fouling or biologically active coatings on materials [6].

Bioconjugation Chemistry and Workflow

The heterobifunctional nature of this compound allows for sequential conjugation strategies. The following diagram illustrates the general workflow for its use in bioconjugation, leading to applications like PROTAC synthesis.

BioconjugationWorkflow cluster_peg This compound Structure node_acid node_acid node_oh node_oh node_activated node_activated node_biomolecule node_biomolecule node_final node_final peg This compound step1 Step 1: Activation (EDC, DCC) peg->step1  Utilize COOH group activated_ester Activated NHS Ester HO-PEG5-CH2COO-NHS step1->activated_ester  Forms active ester step2 Step 2: Conjugation with Primary Amine activated_ester->step2  React with biomolecule final_conjugate Final Conjugate Stable Amide Bond step2->final_conjugate  Forms stable conjugate hydroxyl_group Hydroxyl Group (HO-) Further derivatization peg_spacer PEG Spacer (n=5) Enhances solubility acid_group Carboxylic Acid (-COOH) Reacts with amines

Detailed Experimental Protocol

This protocol outlines a standard two-step procedure for conjugating this compound to a molecule containing a primary amine (e.g., a protein or peptide) via carbodiimide-mediated coupling.

Materials

  • Ligand: this compound (≥95% purity) [2]
  • Amine-containing molecule (e.g., protein, antibody)
  • Coupling Reagents: EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), and NHS (N-Hydroxysuccinimide) [5]
  • Solvents: Anhydrous DMSO, DMF, or appropriate aqueous buffer (e.g., 0.1 M MES, pH 4.5-5.5)
  • Purification: Dialysis tubing, desalting columns, or filtration devices

Procedure

Step 1: Activation of Carboxylic Acid

  • Prepare Ligand Solution: Dissolve this compound in anhydrous DMSO or a suitable buffer to a final concentration of 10-50 mM.
  • Add Coupling Reagents: To the stirring ligand solution, add NHS (1.2-2.0 molar equivalents) followed by EDC or DCC (1.1-1.5 molar equivalents).
  • Activation Reaction: Allow the reaction mixture to stir at room temperature for 30 minutes to 2 hours to form the active NHS ester intermediate.

Step 2: Conjugation to Primary Amine

  • Prepare Amine Solution: Dissolve the target molecule containing primary amines in a conjugation-compatible buffer (e.g., PBS, pH 7.2-8.5). Ensure the buffer does not contain primary amines (e.g., Tris, glycine).
  • Initiate Conjugation: Slowly add the activated PEG solution (from Step 1) to the amine-containing molecule solution with gentle stirring or agitation. A typical molar ratio of activated PEG to target molecule can range from 5:1 to 50:1, which must be optimized.
  • Conjugation Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 2-8°C.

Step 3: Purification and Characterization

  • Purify Conjugate: Separate the conjugate from unreacted PEG, coupling reagents, and by-products using techniques such as dialysis, gel filtration chromatography, or ultrafiltration.
  • Characterize Product: Confirm successful conjugation and determine the degree of labeling using analytical methods like MALDI-TOF Mass Spectrometry, HPLC, or SDS-PAGE.

Quality Control and Storage

  • Purity Analysis: Analyze the compound by HPLC or NMR to confirm a purity of ≥95% [2].
  • Storage: For long-term stability, store the product at -20°C in a moisture-free environment, protected from light. Under these conditions, it can typically be stored for several months to a year [1] [2]. Always allow the product to equilibrate to room temperature before opening to prevent moisture condensation.

Important Considerations and Troubleshooting

  • Solvent Choice: The PEG spacer confers good solubility in aqueous media. For the initial activation step, anhydrous DMSO is often preferred to minimize hydrolysis of the activated ester [5].
  • Reaction pH: The activation of the carboxylic acid is most efficient in slightly acidic conditions (pH 4.5-5.5). The subsequent conjugation to the primary amine is most effective at neutral to slightly basic pH (7.2-8.5).
  • Hydroxyl Group Inertness: The hydroxyl terminus is relatively unreactive under these conditions, allowing for selective modification of the carboxylic acid. It can be further functionalized in a separate step if needed [3].

References

Comprehensive Application Notes and Protocols: HO-PEG5-CH2COOH in Polyethylene Glycol-Modified Coatings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PEG in Pharmaceutical and Coating Applications

Polyethylene glycol (PEG) represents a versatile polymer with extensive applications in pharmaceutical technology and biomaterial engineering. As a USFDA-approved polymer, PEG enjoys widespread adoption due to its tunable properties and established safety profile, making it particularly valuable for biomedical applications. The biocompatible nature of PEG derivatives allows for their implementation in drug delivery systems, surface modifications, and functional coatings for medical devices. PEG's molecular structure, consisting of repeating ethylene oxide units, can be strategically functionalized with various chemical groups to achieve specific physicochemical properties tailored to particular applications. This adaptability, combined with PEG's regulatory acceptance, has positioned it as a cornerstone polymer in pharmaceutical formulation and biomedical coating technologies. [1]

The utility of PEG derivatives extends beyond traditional pharmaceutical applications into advanced material science, where PEG-modified surfaces can impart favorable characteristics such as protein resistance, enhanced biocompatibility, and controlled interaction with biological systems. The hydrophilic backbone of PEG creates a hydration layer that sterically hinders protein adsorption and cell adhesion, making it invaluable for creating non-fouling surfaces on medical implants and diagnostic devices. Furthermore, the functional end groups of PEG derivatives like HO-PEG5-CH2COOH can be leveraged to create covalent linkages with various substrates or bioactive molecules, enabling the development of sophisticated coating systems with precise control over surface properties and functionality. [2] [3]

This compound Characterization and Applications

Molecular Structure and Properties

This compound represents a bifunctional PEG derivative that features a hydroxyl group at one terminus and a carboxylic acid group at the other, separated by a pentafethylene glycol) spacer. This specific molecular architecture with differential reactivity at each chain end enables sophisticated conjugation chemistry for surface modification and coating applications. The compound has a molecular formula of C~17~H~34~O~8~ and a molecular weight of 366.4 g/mol, with a documented purity of ≥95%. The carboxylic acid terminus provides anionic character and enables covalent attachment to amine-functionalized surfaces through carbodiimide-mediated coupling reactions, while the hydroxyl terminus can be utilized for further chemical modifications or participate in hydrogen bonding interactions with substrate materials. [4]

The PEG spacer in this compound contributes several critical properties that enhance its performance in coating applications. The ethylene oxide repeating units create a highly flexible chain that exhibits significant mobility in aqueous environments, leading to the formation of a hydrated brush-like layer when grafted to surfaces. This hydration layer produces steric hindrance that effectively reduces protein adsorption and cell adhesion, making it valuable for creating non-fouling surfaces. Additionally, the PEG spacer provides water solubility and enhances biocompatibility, while the terminal functional groups allow for precise engineering of surface characteristics and functionality. The compound should be stored at -5°C in dry conditions protected from sunlight to maintain stability and prevent degradation or oxidation of the reactive termini. [4]

Material Specifications and Applications

Table 1: Physicochemical Properties of this compound [4]

Property Specification Application Significance
CAS Number 850090-09-4 Unique chemical identifier for quality control
Purity ≥95% Ensures reproducible coating performance
Molecular Formula C~17~H~34~O~8~ Defines elemental composition and molecular characteristics
Molecular Weight 366.4 g/mol Impacts coating thickness and grafting density
Synonym(s) OH-PEG5-TBA, HO-PEG5-tBu, Hydroxy-PEG5-t-butyl ester Alternative identifiers for material sourcing
Storage Conditions -5°C, dry, avoid sunlight Preservation of reactive functional groups

Table 2: Application Domains for this compound [4]

Application Field Specific Uses Functional Role
Medical Research Biomaterial coatings, implantable devices Enhances biocompatibility, reduces fouling
Drug Delivery Systems Drug-conjugated nanoparticles, controlled release Improves solubility, extends circulation half-life
Nanotechnology & Materials Surface functionalization, smart coatings Provides chemical handles for further modification
Cell Culture Substrate modification, non-adhesive surfaces Controls cell-material interactions
Ligand Studies Biosensor interfaces, diagnostic platforms Spacer for presentation of recognition elements

Experimental Protocols for Coating Development

Coating Formulation and Substrate Modification

Surface activation represents a critical first step in the preparation of PEG-modified coatings. For silicon, glass, or metal substrates, thorough cleaning is essential to remove organic contaminants. This typically involves oxygen plasma treatment (100-500 W for 2-10 minutes) or piranha solution treatment (3:1 concentrated H~2~SO~4~:30% H~2~O~2~) for 30 minutes, followed by extensive rinsing with purified water and ethanol. For amine-functionalized surfaces, substrates should be immersed in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2-4 hours at room temperature under inert atmosphere, followed by toluene and ethanol washes to remove unbound silane. The aminated substrates must be cured at 110°C for 30 minutes to ensure covalent attachment before proceeding to PEG conjugation. [2] [3]

The PEG conjugation process utilizes carbodiimide chemistry to form stable amide bonds between the carboxylic acid groups of this compound and the surface amine groups. Prepare a conjugation solution containing 10-50 mM this compound in MES buffer (pH 5.5-6.0) with 20-100 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 5-20 mM NHS (N-hydroxysuccinimide). The activation period for the carboxylic acid groups should proceed for 15-30 minutes at room temperature before immersing the aminated substrates into the solution. The conjugation reaction should continue for 4-16 hours with gentle agitation. Following conjugation, thoroughly rinse the modified substrates with phosphate buffered saline (pH 7.4) and deionized water to remove physically adsorbed PEG derivatives, then dry under a stream of nitrogen or argon gas. [3]

Coating Characterization and Quality Assessment

Surface analysis is essential for verifying successful PEG modification and quantifying coating properties. Ellipsometry measurements should be performed at multiple locations (n ≥ 5) on the substrate to determine coating thickness, with typical PEG monolayers ranging from 2-4 nm depending on grafting density and molecular orientation. Water contact angle measurements provide insight into surface wettability changes, where successful PEG modification typically decreases contact angles to 30-50° due to the hydrophilic nature of ethylene oxide units. X-ray photoelectron spectroscopy (XPS) should confirm the presence of characteristic PEG elements, particularly the increased oxygen carbon ratio and the nitrogen signal from the amide linkage formed during conjugation. [2]

Functional performance validation should include protein adsorption studies and stability testing. For protein resistance assessment, incubate PEG-modified substrates in a solution of fluorescently-labeled fibrinogen (0.1 mg/mL in PBS) for 1 hour at 37°C, then quantify fluorescence intensity after thorough rinsing. Well-prepared PEG coatings should reduce protein adsorption by ≥85% compared to unmodified controls. Coating stability should be evaluated by incubating modified substrates in phosphate-buffered saline (pH 7.4) at 37°C for 1-2 weeks, with periodic analysis of coating thickness and composition to ensure integrity under physiological conditions. For coatings intended for biological applications, sterilization compatibility should be assessed by exposing substrates to various sterilization methods (UV irradiation, ethanol immersion, or autoclaving) and evaluating post-sterilization performance. [1] [3]

Functionalization Mechanisms and Biological Interactions

Chemical Pathways for Surface Modification

The conjugation chemistry employed for this compound immobilization primarily leverages carbodiimide-mediated amide bond formation, which represents a robust and well-established method for creating stable covalent linkages between carboxylic acids and amines. The reaction mechanism involves initial activation of the carboxylic acid group of this compound by EDC, forming an O-acylisourea intermediate that is subsequently stabilized through conversion to an NHS ester. This activated ester exhibits enhanced stability in aqueous environments and reacts efficiently with primary amines on functionalized surfaces, resulting in the formation of amide bonds with release of NHS. The efficiency of this conjugation process depends critically on pH optimization, with maximal coupling efficiency typically achieved between pH 5.5-7.0, where amine groups remain predominantly protonated while maintaining sufficient nucleophilicity for reaction with the activated ester. [3]

Alternative functionalization strategies can be employed depending on the specific substrate properties and application requirements. For hydroxyl-rich surfaces such as cellulose or certain polymers, the carboxylic acid of this compound can be activated and directly conjugated to surface hydroxyls through ester bond formation, though this typically yields less stable linkages than amide bonds. For surface patterning applications, the hydroxyl terminus of this compound can be selectively protected while the carboxylic acid is conjugated to aminated regions, followed by deprotection and subsequent functionalization with bioactive ligands in defined spatial arrangements. Additionally, the carboxylic acid moiety can serve as a initiation point for further chemical modifications, including conjugation with proteins, peptides, or other bioactive molecules to create multifunctional coatings with specific biological recognition capabilities. [2] [3]

Biological Interactions and Performance Metrics

Protein-resistant surfaces created using this compound modifications operate through multiple complementary mechanisms that prevent nonspecific biofouling. The steric exclusion model posits that the flexible PEG chains, when tethered to surfaces at sufficient density, create a dynamic hydrated brush that physically excludes approaching proteins. Concurrently, the enthalpic barrier mechanism suggests that compression of the hydrated PEG layer requires dehydration of both the polymer chains and the protein surface, creating an energetically unfavorable process. Additionally, the entropic repulsion effect arises from the reduction in conformational freedom of PEG chains when proteins approach, generating a repulsive force. These combined mechanisms enable this compound modified surfaces to achieve significant reductions in protein adsorption, typically exceeding 85-90% for common plasma proteins like fibrinogen and albumin, thereby minimizing inflammatory responses and biofouling in biomedical applications. [1] [3]

The performance efficacy of PEG-modified coatings depends critically on several structural parameters that must be optimized for specific applications. The grafting density of PEG chains significantly influences biological interactions, with low densities permitting protein penetration while intermediate densities create the most effective protein-resistant surfaces. The chain length of the PEG component, determined by the number of ethylene oxide repeats, affects the thickness of the hydrated layer and thus the distance over which steric repulsion operates. For this compound with five ethylene oxide units, the molecular extension in aqueous environments is approximately 3-4 nm, sufficient for effective protein resistance while maintaining a compact coating profile. The terminal functionality also plays a crucial role in coating performance, with the carboxylic acid group in this compound providing negative surface charge that can influence protein orientation and cellular interactions through electrostatic effects. [2] [3]

Table 3: Performance Optimization Parameters for PEG-Modified Coatings [1] [3]

Parameter Optimization Range Impact on Coating Performance
Grafting Density 0.2-0.5 chains/nm² Maximal protein resistance at intermediate densities
PEG Chain Length 3-10 ethylene oxide units Balance between steric protection and coating thickness
Surface Activation Plasma, chemical, or UV methods Determines density of reactive groups for conjugation
Reaction pH 5.5-7.0 Optimizes conjugation efficiency and linkage stability
Post-Conjugation Blocking Ethanolamine or glycine Passivates unreacted sites to minimize nonspecific binding

Analytical Methods for Coating Characterization

Spectroscopic techniques provide essential information about the chemical composition and molecular structure of PEG-modified coatings. Fourier-transform infrared spectroscopy (FTIR) in attenuated total reflectance (ATR) mode should exhibit characteristic absorption bands at approximately 1100 cm¯¹ (C-O-C stretching of PEG backbone), 1650-1670 cm¯¹ (amide I band from conjugation), 1550-1580 cm¯¹ (amide II band), and 1730-1750 cm¯¹ (shoulder for residual carboxylic acid groups). X-ray photoelectron spectroscopy (XPS) survey scans should show increased oxygen content (O/C ratio > 0.4 for pure PEG) compared to unmodified surfaces, while high-resolution C1s scans should demonstrate the presence of C-O/C-N bonds (286.5 eV) and O-C=O bonds (289.0 eV) characteristic of the PEG and amide functionalities. For quantitative analysis, fluorescence labeling of the carboxylic acid groups with amine-functionalized fluorophores before surface conjugation can provide precise quantification of reactive group density and distribution. [3]

Advanced characterization methods enable more detailed analysis of coating morphology and biological interactions. Atomic force microscopy (AFM) in tapping mode can visualize coating homogeneity and measure layer thickness through section analysis, while force-distance measurements can quantify the mechanical properties of the PEG brush layer and its interaction forces with biological entities. Quartz crystal microbalance with dissipation (QCM-D) monitoring provides real-time information about PEG conjugation kinetics and subsequent protein interactions, with successful coatings exhibiting minimal frequency shifts upon exposure to protein solutions. For biological validation, cell adhesion assays with fibroblasts or endothelial cells should demonstrate significantly reduced cell attachment (>80% reduction compared to controls) over 24-48 hours, confirming the non-fouling properties of the coating. For in vivo applications, histological analysis of explanted devices should show reduced inflammatory cell adhesion and capsule formation around PEG-modified surfaces compared to unmodified controls. [1] [3]

Graphical Workflows and Signaling Pathways

Experimental Workflow for Coating Preparation

The diagram below illustrates the comprehensive protocol for developing this compound-modified coatings, from substrate preparation through final characterization:

G Start Start: Substrate Selection (Si, Glass, Metal, Polymer) Clean Step 1: Substrate Cleaning (Organic Solvent Rinse) Start->Clean Activate Step 2: Surface Activation (O2 Plasma or Chemical Treatment) Clean->Activate Amine Step 3: Amination (APTES in Anhydrous Toluene) Activate->Amine Cure Step 4: Thermal Curing (110°C for 30 min) Amine->Cure PEGSolution Step 5: PEG Activation (this compound + EDC/NHS in MES Buffer, pH 5.5-6.0) Cure->PEGSolution Conjugate Step 6: Conjugation Reaction (4-16 Hours, Room Temperature) PEGSolution->Conjugate Rinse Step 7: Rinsing (PBS and DI Water) Conjugate->Rinse Char1 Step 8: Physical Characterization (Ellipsometry, Contact Angle) Rinse->Char1 Char2 Step 9: Chemical Characterization (FTIR, XPS) Char1->Char2 Char3 Step 10: Biological Validation (Protein Adsorption, Cell Adhesion) Char2->Char3 End Final Coating: Ready for Application Char3->End

Chemical Functionalization Mechanism

This diagram illustrates the molecular mechanism of this compound conjugation to aminated surfaces:

G PEG This compound Carboxylic Acid Terminus EDC EDC Activator Forms O-Acylisourea PEG->EDC Activation Step 1 Intermediate Activated Intermediate Unstable in Aqueous Solution EDC->Intermediate Formation NHS NHS Stabilizer Converts to NHS Ester Intermediate->NHS Stabilization Step 2 StableEster NHS Ester Stable Activation NHS->StableEster Conversion SurfaceAmine Surface-NH₂ Aminated Substrate StableEster->SurfaceAmine Conjugation Step 3 FinalConjugate Surface-NH-C(O)-PEG5-OH Stable Amide Bond SurfaceAmine->FinalConjugate Amide Bond Formation

Structure-Property Relationships in PEG Coatings

This diagram outlines the relationship between coating parameters and functional performance:

G Structure Coating Structural Parameters Param1 Grafting Density (0.2-0.5 chains/nm²) Structure->Param1 Param2 Chain Length (5 EO units in this compound) Structure->Param2 Param3 Terminal Group (Carboxylic Acid Functionality) Structure->Param3 Param4 Coating Homogeneity (Surface Coverage) Structure->Param4 Mech1 Steric Hindrance Hydrated Polymer Layer Param1->Mech1 Param2->Mech1 Mech3 Electrostatic Effects Carboxylate Anions Param3->Mech3 Param4->Mech1 Mechanism Antifouling Mechanisms Perf1 Protein Resistance (>85% Reduction vs Control) Mech1->Perf1 Perf2 Cell Adhesion Prevention (>80% Reduction) Mech1->Perf2 Perf3 Coating Stability (>14 days in PBS) Mech1->Perf3 Perf4 Biocompatibility (Reduced Inflammatory Response) Mech1->Perf4 Mech2 Entropic Repulsion Chain Compression Penalty Mech2->Perf1 Mech3->Perf1 Performance Coating Performance Metrics

Conclusion and Future Perspectives

The development of PEG-modified coatings using this compound represents a robust methodology for creating biocompatible surfaces with enhanced resistance to protein adsorption and cellular adhesion. The bifunctional nature of this particular PEG derivative allows for efficient covalent immobilization while maintaining the beneficial properties of polyethylene glycol, including hydrophilicity, flexibility, and biocompatibility. The systematic approach outlined in these application notes—encompassing substrate preparation, chemical conjugation, and comprehensive characterization—provides researchers with a validated protocol for creating reproducible and effective non-fouling coatings. The quantitative benchmarks established for coating performance enable objective assessment of coating quality and facilitate comparisons between different modification strategies and conditions. [1] [3] [4]

Future developments in PEG-based coating technology will likely focus on multifunctional systems that combine non-fouling properties with specific bioactive functionalities. The carboxylic acid terminus of this compound provides an excellent platform for such advanced applications, as it can be conjugated with targeting ligands, therapeutic agents, or sensing elements to create surfaces with dual passive and active functionalities. Additionally, patterned coatings with spatially defined regions of PEG modification and bioactive presentation hold significant promise for advanced diagnostic devices, tissue engineering scaffolds, and fundamental studies of cell-material interactions. As the field advances, the integration of this compound chemistry with other surface modification strategies will enable the creation of increasingly sophisticated coating systems tailored to specific biomedical and technological applications. [2] [3]

References

HO-PEG5-CH2COOH solubility and handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of HO-PEG5-CH2COOH

This compound is a heterobifunctional polyethylene glycol (PEG) derivative. Its key feature is a hydroxyl group at one terminus and a carboxylic acid at the other, making it a valuable tool for bioconjugation and as a building block in drug delivery systems [1] [2].

The table below summarizes its core chemical identity:

Property Description
CAS Number 52026-48-9 [3] [4]
Synonyms Hydroxy-PEG5-acetic acid; 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [3]
Molecular Formula C₁₂H₂₄O₈ [3]
Molecular Weight 296.31 g/mol [3]
Structure HO-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-COOH
Purity ≥95% [3]

Physical Properties, Solubility & Handling

Understanding the physical characteristics and solubility of this compound is crucial for experimental planning.

Property Value / Condition Notes
Physical Form Colorless to light yellow liquid [1] / Solid powder [5] Form may vary by supplier and batch.
Predicted pKa 3.39 ± 0.10 [6] Important for reactions involving the carboxylic acid.
Predicted Density 1.182 ± 0.06 g/cm³ [6]
Predicted Boiling Point 444.5 ± 40.0 °C [6]

Solubility Data The PEG spacer makes this compound highly hydrophilic and soluble in aqueous media [1]. It is also readily soluble in polar organic solvents.

  • DMSO: ~100 mg/mL (~337.5 mM, based on MW 296.31) [5].
  • Water: High solubility is expected due to the PEG chain [1].

Storage and Handling

  • Storage Temperature: For long-term stability, store the product at -20°C [3], 2-8°C [1], or -5°C [3]. Keep the container sealed in a dry environment and avoid exposure to moisture [5] [3].
  • Shelf Life: When stored at -20°C, the powder is typically stable for at least 3 years [5].
  • Safety Considerations: This compound may be harmful if swallowed and may cause skin and eye irritation (H302, H315, H319) [4]. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated setting.

Applications in Drug Development

This compound is primarily used in cutting-edge therapeutic strategies. Its primary application is as a component in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) [1]. In this role, the PEG spacer increases the solubility and stability of the resulting complex in aqueous biological environments [1] [2]. The carboxylic acid and hydroxyl groups serve as connection points for linking a target protein ligand to an E3 ubiquitin ligase recruiter [1].

Beyond PROTACs, this reagent is applicated in medical research, drug-release systems, nanotechnology, and new materials research [3].

Experimental Protocols

Here are detailed methodologies for handling and conjugating this compound.

General Solubilization and Stock Solution Preparation

This protocol outlines how to prepare a standard stock solution in DMSO.

Start Start: Prepare this compound Step1 Weigh calculated mass of compound Start->Step1 Step2 Add required volume of DMSO (Final conc. ~100 mg/mL) Step1->Step2 Step3 Mix thoroughly by vortexing until solution is clear Step2->Step3 Step4 Aliquot stock solution into small volumes Step3->Step4 Step5 Store aliquots at -20°C or -80°C for long-term stability Step4->Step5 End Ready for use Step5->End

  • Procedure:
    • Calculate the mass of this compound needed to achieve the desired concentration and volume. For example, to make 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the compound.
    • Transfer the compound to an appropriate vial.
    • Add the calculated volume of anhydrous DMSO to the vial.
    • Vortex the mixture vigorously or gently warm it until a clear solution is obtained.
    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
    • Store the aliquots at -20°C or -80°C. Under these conditions, the stock solution is typically stable for 6 months to 1 year [7].
Carboxylic Acid Activation and Amide Coupling

The terminal carboxylic acid can be activated to form an amide bond with primary amine groups. The following diagram illustrates this conjugation workflow.

HO_PEG This compound Activation Activation Step Carboxylic acid reacts with activator to form intermediate HO_PEG->Activation Amine Molecule with Primary Amine (R-NH₂) Conjugation Conjugation Step Intermediate reacts with primary amine Amine->Conjugation Activator Coupling Activator (e.g., EDC, DCC) Activator->Activation Activation->Conjugation Product Stable Amide Bond Formed (HO-PEG5-CH2CONH-R) Conjugation->Product

  • Reagents:
    • This compound
    • Molecule containing a primary amine (e.g., a protein, peptide, or small molecule)
    • Coupling Activator: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) [1] [8]
    • Solvent: Anhydrous DMSO or DMF
  • Procedure (Example using EDC):
    • Prepare a solution of this compound in anhydrous DMSO or DMF.
    • Add a molar equivalent (or a slight excess, e.g., 1.2 eq) of EDC to the PEG solution.
    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
    • Add this activated PEG solution to a solution containing your amine molecule.
    • Adjust the pH of the reaction mixture to ~7.0-8.5 if necessary to facilitate the amide bond formation.
    • Allow the conjugation reaction to proceed for several hours or overnight at room temperature.
    • Purify the final conjugate using dialysis, size-exclusion chromatography, or other appropriate techniques.

Summary and Key Takeaways

This compound (CAS 52026-48-9) is a versatile heterobifunctional reagent with a hydroxyl group and a terminal carboxylic acid, connected by a hydrophilic 5-unit PEG spacer [1] [2] [3]. Its key value lies in its ability to link two different molecules via stable amide bonds, while the PEG component enhances aqueous solubility—a critical feature for developing PROTACs and other bioconjugates [1].

For successful experimentation, remember to store the compound cold and dry, prepare stock solutions in DMSO, and use standard carbodiimide chemistry (EDC/DCC) for efficient conjugation to amine-containing molecules [1] [8] [5].

References

Physicochemical Properties of HO-PEG5-CH2COOH

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and properties of HO-PEG5-CH2COOH as found in the search results [1] [2].

Property Details
CAS Number 52026-48-9 (for this compound) [1]
Molecular Formula C₁₂H₂₄O₈ [1]
Molecular Weight 296.31 g/mol [1]
Other Names Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1]
Structure Heterobifunctional PEG linker with a hydroxyl (HO–) at one terminus and a carboxylic acid (–CH₂COOH) at the other [3].
Reactive Groups Hydroxyl (–OH) and Carboxylic Acid (–COOH) [3].
General Description A heterobifunctional, water-soluble polymer used as a crosslinking agent [3].

Key Crosslinking Applications

This compound is a valuable tool in bioconjugation and drug development due to its two different reactive groups, which allow for the sequential linking of two distinct molecules.

  • PROTAC Linker: It is explicitly cited as a PEG-based PROTAC linker that can be used in the synthesis of PROteolysis TArgeting Chimeras [4]. In PROTACs, one end binds to a target protein and the other to an E3 ubiquitin ligase; the PEG spacer like this compound connects these two ligands and helps utilize the intracellular ubiquitin-proteasome system to degrade the target protein [4].
  • General Bioconjugation and Drug Delivery: The terminal carboxylic acid can be reacted with primary amine groups (e.g., on lysine residues of proteins or other amine-containing molecules) in the presence of activators to form a stable amide bond [2]. The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug formulation [2]. The hydroxyl group on the other end can be used for further derivatization or conjugation to other functional groups [2].

Experimental Protocol: Conjugating this compound to an Amine-Containing Molecule

This protocol outlines a standard method for activating the carboxylic acid of this compound and conjugating it to a primary amine. This is a foundational step for its applications in bioconjugation and PROTAC synthesis.

Principle: The carboxylic acid (–COOH) group of this compound is activated by EDC to form an unstable O-acylisourea intermediate. This active ester then reacts with a primary amine (–NH₂) on a target molecule (e.g., a protein, peptide, or other ligand) to form a stable amide bond, releasing the PEG-linked product.

The following diagram illustrates this reaction workflow:

G PEG HO-PEG-COOH Intermediate Active O-Acylisourea PEG->Intermediate Activation (EDC) EDC EDC EDC->Intermediate Final HO-PEG-CONH-Ligand Intermediate->Final Conjugation (Nucleophilic Attack) Amine NH₂-Ligand Amine->Final

Materials:

  • This compound
  • Amine-containing molecule (e.g., a protein, peptide, or PROTAC ligand)
  • EDC Hydrochloride (or other carbodiimide crosslinker)
  • Reaction buffer (e.g., MES, pH 4.5-5.5; or PBS, pH 7.2-7.4). Note: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete in the reaction.
  • Purification supplies (e.g., dialysis tubing, desalting columns, or HPLC system)

Procedure:

  • Preparation: Pre-dissolve the amine-containing molecule in an appropriate amine-free reaction buffer. Keep it on ice.
  • Activation: In a separate vial, dissolve this compound in the same buffer. Add a molar excess of EDC (e.g., a 2-10x molar ratio relative to the PEG linker) to this solution. Mix gently and incubate for 15-30 minutes at room temperature to allow the active ester to form.
  • Conjugation: Add the activated this compound/EDC mixture dropwise to the solution of the amine-containing molecule. Gently mix the reaction solution.
  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
  • Termination & Purification: The reaction can be terminated by adding a quenching agent (e.g., hydroxylamine or beta-mercaptoethanol) to consume any excess EDC. Purify the final conjugate from unreacted linker and byproducts using a suitable method such as dialysis, gel filtration chromatography, or HPLC.
  • Analysis: Verify the success of the conjugation and determine the final concentration using analytical techniques like MALDI-TOF Mass Spectrometry, HPLC, or SDS-PAGE.

Workflow for Applications

The broader application of this compound in constructing complex molecules like PROTACs involves multiple steps, as shown in the following workflow diagram.

G Start Define Conjugation Strategy Step1 Activate HO-PEG5-COOH with EDC Start->Step1  Plan Reaction Sequence Step2 Conjugate with Ligand A (Amine-bearing) Step1->Step2  Form Amide Bond Step3 Modify/Purity Intermediate Step2->Step3  Isolate HO-PEG-Ligand A Step4 Conjugate Hydroxyl End with Ligand B Step3->Step4  Activate -OH if needed Final Final Purification & Analytical Characterization Step4->Final  Form Final Construct

Critical Considerations for Protocol Design

  • Solubility: this compound is water-soluble [3]. However, if the target molecules are hydrophobic, co-solvents like DMSO might be needed. Ensure all solvents and buffers are compatible.
  • Stability and Storage: The product should be stored as a solid at -20°C or lower [4] [5]. Always use a fresh, desiccated sample for reactions to avoid hydrolysis of the carboxylic acid.
  • Molar Ratios: Optimization is crucial. The molar ratio of PEG linker to EDC to the target molecule must be determined empirically to maximize conjugation yield while minimizing side reactions or protein aggregation.

References

HO-PEG5-CH2COOH storage conditions -5°C

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions from Suppliers

The table below summarizes the storage guidelines for HO-PEG5-CH2COOH (CAS 52026-48-9) from various chemical suppliers.

Supplier / Source Recommended Storage Condition Purity / Specification
ChemicalBook (Multiple Listings) [1] Store at 0-8°C 95% to min. 97%
BLD Pharmatech [2] Sealed in dry, 2-8°C Information not specified

Handling and Troubleshooting Guide

Based on the supplier information and general principles for handling PEG derivatives and sensitive compounds, here are detailed protocols and troubleshooting tips for your experiments.

Detailed Storage Protocol
  • Upon Receipt:
    • Inspect the vial for any damage during shipping.
    • Weigh the product immediately upon opening to obtain an accurate initial mass. This is critical for comparing against future weights to monitor hygroscopic degradation.
  • Standard Storage:
    • Store the product in its original container within a dedicated refrigerator set to 2-8°C.
    • For long-term storage, ensure the container is tightly sealed and consider placing it in a desiccator or with desiccant packs inside the refrigerator to protect from moisture.
  • Preparation for Use:
    • When removing the compound from cold storage, allow the sealed vial to warm to room temperature before opening to prevent condensation from atmospheric water vapor from contaminating the sample.
    • Perform weighing and aliquoting operations quickly and efficiently to minimize exposure to ambient conditions.
Troubleshooting Common Issues
Problem Potential Cause Solution & Preventive Action
Clumping or Oily Appearance Absorption of moisture from the air (hygroscopicity). Warm the vial to room temperature while sealed. If clumped, gently break up the solid under an inert atmosphere. For critical applications, dry the compound under high vacuum before use.
Poor Solubility Decomposition or polymerization over time due to improper storage. Check the storage duration; the product may have degraded. Test solubility in a small aliquot. For future use, ensure strict adherence to cold and dry storage conditions.
Lowered Reaction Yield Degradation of the terminal carboxylic acid group. Use a fresh, properly stored batch. For the current experiment, consider increasing the equivalent amount of this compound or the coupling agents (e.g., EDC, DCC) to compensate for potential partial degradation [3].

Experimental Workflow for Handling this compound

For a visual guide, the diagram below outlines the key steps for proper storage and handling of this compound to maintain its stability for experiments.

Start Receive Chemical Inspect Inspect Vial and Seal Start->Inspect Weigh Weigh Initial Mass Inspect->Weigh Store Store at 2-8°C Sealed with Desiccant Weigh->Store Use Warm to Room Temperature Before Opening Store->Use Aliquot Quickly Weigh and Aliquot Use->Aliquot Aliquot->Use For repeated use Reseal Reseal and Return to Storage Aliquot->Reseal

Key Considerations for Researchers

  • Stability in Solution: Please note that the storage conditions provided are for the solid compound. Solutions of this compound are generally less stable. For specific products like HO-PEG-CH2COOH (MW 35000), one supplier recommends storing solutions at -80°C for 6 months or -20°C for 1 month [4]. Always consult specific product datasheets.
  • Supplier Datasheets are Authoritative: The information provided here is aggregated from commercial suppliers. For critical research and drug development work, always refer to the Material Safety Data Sheet (MSDS) or product certificate of analysis (CoA) provided with your specific batch for the most accurate and authoritative handling instructions.

References

HO-PEG5-CH2COOH stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Key Stability Data and Handling

The table below summarizes the available stability information and handling recommendations for HO-PEG5-CH2COOH and a closely related compound.

Property This compound / OH-PEG5-CH2COOH Related Compound (Azido-PEG5-CH2COOH)
CAS Number 52026-48-9 (cited), 2079768-50-4 (alternative) [1] [2] 217180-81-9 [3]
Recommended Storage Store at -5°C to -20°C; keep in a dry place and avoid sunlight [1] [2]. Store at 2-8°C for short term (days to weeks), or -20°C for long term (months) [3].
Physical Form Information not available in search results Yellowish Oily Matter [3]
Form Supplied Information not available in search results Typically supplied as a powder or solid [4] [5] [6].

Handling and Storage Protocols

To ensure the stability of your this compound, please adhere to the following protocols based on supplier recommendations and standard practices for PEG-based linkers.

  • Storage Conditions:

    • Temperature: For long-term stability, store the product at -20°C [1] [2]. Short-term storage at 2-8°C is acceptable for some PEG-acid compounds, but -20°C is preferred [3].
    • Environment: Keep the product in a sealed container, protected from moisture and under an inert atmosphere like nitrogen if possible [5] [6]. Always avoid exposure to light [1] [2].
  • Handling Procedures:

    • Reconstitution: When preparing stock solutions, use anhydrous DMSO. Bring the product to room temperature before opening the container to prevent moisture condensation.
    • Aliquoting: To minimize freeze-thaw cycles, which can degrade PEG chains, aliquot the product or its stock solutions into single-use vials after initial thawing.
    • Documentation: Record the date of receipt, opening, and each use to track the product's lifecycle.

Troubleshooting Common Issues

The following flowchart outlines a logical process for diagnosing and addressing the most common stability-related issues you might encounter.

troubleshooting_flowchart Start Start: Unexpected Experimental Result Q1 Is reaction conversion low? or are impurities high? Start->Q1 Q2 Check physical appearance. Is it discolored? (Yellow or brown?) Q1->Q2 Yes A4 Potential Cause: Other factors Action: Troubleshoot other parts of your experimental system. Q1->A4 No Q3 Has the product been stored for a long time (>6 months) or improperly? Q2->Q3 No A2 Potential Cause: Oxidative Degradation Action: Use fresh product. Perform analysis (TLC/LC-MS) to confirm degradation. Q2->A2 Yes A1 Potential Cause: Hydrolysis Action: Ensure fresh activators (EDC/DCC) are used. Check reaction for moisture. Q3->A1 No A3 Potential Cause: General Instability Action: Analyze by LC-MS or NMR. Re-purify if necessary. Q3->A3 Yes

Frequently Asked Questions

  • What is the shelf life of this compound? The exact shelf life is not specified in the search results. For a related PEG-acid compound (Azido-PEG5-CH2COOH), the recommendation is 2-8°C for short-term storage (days to weeks) and -20°C for long-term storage (months) [3]. It is advisable to use this compound as soon as possible and track its performance over time.

  • The compound has turned yellow. Is it still usable? A change from colorless to a yellow or brown color is a strong indicator of degradation, likely due to oxidation [1]. It is recommended to analyze the sample using TLC or LC-MS to confirm its purity before use in critical experiments.

  • How should I reconstitute this compound for use in aqueous buffers? While this compound is hydrophilic and increases solubility in aqueous media, it is often first dissolved in a small amount of DMSO to create a concentrated stock solution [1] [6]. This stock can then be diluted into your aqueous buffer. Be aware that high concentrations of PEG polymers can lead to viscous solutions.

  • Can the hydroxyl and carboxylic acid groups be modified independently? Yes. This compound is a heterobifunctional crosslinker, meaning the hydroxyl and carboxylic acid groups can be targeted separately [1] [7]. The carboxylic acid can be activated with EDC/DCC to form an amide bond with an amine, while the hydroxyl group can be modified through different chemistries, allowing for sequential conjugations.

References

Understanding HO-PEG5-CH2COOH and Solubility Basics

Author: Smolecule Technical Support Team. Date: February 2026

HO-PEG5-CH2COOH is a polyethylene glycol (PEG)-based linker containing a terminal carboxylic acid, commonly used in the synthesis of PROTACs and other bioconjugates [1] [2]. Its solubility is governed by the properties of both the PEG chain and the carboxylic acid group.

  • The Role of the Carboxylic Acid: The terminal carboxylic acid (-COOH) can ionize to form a carboxylate anion (-COO⁻), which is more water-soluble. The extent of ionization is controlled by the solution's pH. The predicted pKa for this specific structure is 3.39 [3], meaning it will be predominantly ionized and more soluble at a pH above this value.
  • The Role of the PEG Chain: The PEG spacer (PEG5) is highly hydrophilic and increases solubility in aqueous media [2]. However, the properties of PEG can be influenced by chain length; longer PEG chains can sometimes lead to heterogeneous systems or changes in solubilization capacity [4].

Solubility Troubleshooting Guide

Here is a systematic approach to diagnosing and resolving solubility issues with this compound.

Start Start: this compound Solubility Problem Step1 Step 1: Verify Physical State (MW ~296 g/mol) Likely a liquid or low-melting-point solid. Start->Step1 Step2 Step 2: Check Solvent pH pKa is ~3.39. Use pH > pKa for ionization. Step1->Step2 Step3 Step 3: Use Appropriate Solvents Step2->Step3 Step4 Step 4: Consider Micelle Formation (If at high concentrations) Determine CMC if necessary. Step3->Step4 Step5 Step 5: Employ Solubilization Aids (PEG300, Tween-80, SBE-β-CD) Step4->Step5

Step 1: Verify Physical State and Purity
  • Expected Properties: this compound has a molecular weight of 296.31 g/mol [3]. It is often a colorless to light yellow liquid [2].
  • Troubleshooting: If the compound is a solid, confirm its identity and purity. Slight variations in structure can significantly alter physical properties.
Step 2: Check and Adjust the Solvent pH
  • Principle: The carboxylic acid group must be ionized for optimal aqueous solubility. Its pKa is predicted to be 3.39 [3].
  • Action: For aqueous or buffer solutions, ensure the pH is well above 3.39. A neutral or slightly basic pH (e.g., pH 7-8) is typically suitable. Avoid highly acidic conditions.
Step 3: Use an Appropriate Solvent System

If simple aqueous buffers fail, use a co-solvent system. The following table summarizes effective options.

Solvent System Example Protocol Key Considerations
DMSO Stock Solution Dissolve directly in pure DMSO to create a concentrated stock (e.g., 10-100 mg/mL) [5]. Standard practice for research. Always dilute into aqueous buffer for biological assays.
DMSO/PEG300/Tween-80/Saline Add compound to DMSO, then PEG300, Tween-80, and finally saline sequentially [5]. A common in vivo formulation. The order of addition is critical to avoid precipitation.
DMSO/SBE-β-CD in Saline Add compound to DMSO, then mix with a 20% SBE-β-CD in saline solution [5]. Uses a cyclodextrin to encapsulate and solubilize the compound.
Step 4: Consider Micelle Formation at High Concentrations
  • Principle: PEG-lipid conjugates can self-assemble into micelles above a critical concentration [4]. While this compound is shorter, similar principles may apply at high concentrations.
  • Action: If working at very high concentrations, be aware that micelle formation could occur, changing the solution's nature. Standard solubility issues are more likely related to Steps 1-3.
Step 5: Employ Advanced Solubilization Aids

If the above steps fail, consider these aids from the protocols for higher molecular weight PEG-acids [5]:

  • Co-solvents: PEG300 is highly effective.
  • Surfactants: Tween-80 can help solubilize hydrophobic parts.
  • Complexing Agents: SBE-β-CD (Sulfobutylether-β-Cyclodextrin) can form inclusion complexes.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life and storage condition for this compound?

  • A: Store the compound at 2-8°C [2] or for longer periods, as a powder at -20°C [5]. Always store in a sealed container, protected from moisture (e.g., under nitrogen) [5].

Q2: Why is the order of adding co-solvents so important?

  • A: Sequential addition ensures the compound is properly solvated at each step. Adding an aqueous buffer directly to a DMSO stock can cause a "shock" and precipitate the compound due to a rapid change in the solvent environment. The gradual transition maintains solubility [5].

Q3: The compound dissolved in DMSO but precipitated when I diluted it into my assay buffer. What should I do?

  • A: This is common. Ensure the final concentration of DMSO in your assay is tolerated (often 1% or less). You can also try a different aqueous buffer at a suitable pH, or switch to one of the more robust solvent systems mentioned above, like those containing PEG300 or SBE-β-CD.

Q4: How does this compound compare to the similar compound HO-PEG5-CH2CH2COOH?

  • A: HO-PEG5-CH2CH2COOH has an extra methylene group in its acid chain. This small change can affect its properties, including a slightly higher predicted pKa of 4.28 [2], which may influence its optimal solubilization pH.

References

HO-PEG5-CH2COOH Chemical Information

Author: Smolecule Technical Support Team. Date: February 2026

The compound HO-PEG5-CH2COOH (also known as Hydroxy-PEG5-acid or Hydroxy-PEG5-propionic acid) is a polyethylene glycol (PEG) derivative used in medical research, drug delivery, and the synthesis of more complex molecules like PROTACs [1]. Here is a summary of its key properties:

Property Specification
CAS Number 2079768-50-4 (for Hydroxy-PEG5-acid) [1]
Molecular Formula C13H26O8 [1]
Molecular Weight 310.34 g/mol [1]
Purity ≥95% (from supplier specifications) [1]
Physical Appearance Colorless to light yellow liquid [1]
Recommended Storage Store at 2-8°C; keep in a dry environment and avoid sunlight [1]. For long-term storage, -20°C is recommended for similar PEG derivatives [2].

Purity Optimization & Analysis Concepts

While direct protocols for this compound are not available, general principles of chemical synthesis optimization and purity analysis can guide your work.

  • Storage and Handling: The recommended storage condition is 2-8°C, sealed in a dry environment, and protected from sunlight [1]. Adhering to these conditions is the first step in preventing degradation and maintaining purity.
  • General Optimization Workflow: Automated synthesis platforms demonstrate that reaction optimization is a systematic process. It involves running a series of experiments where variables like concentration, solvent composition, and reagent equivalents are altered [3]. An algorithm or researcher then uses the results to design the next set of conditions, converging on the optimal parameters for yield and purity [4].
  • Purity Analysis Instrumentation: High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing and purifying chemical mixtures. An HPLC system can be used to detect impurities in a sample. Furthermore, it can be used in a preparative mode to physically separate the main compound from its impurities, thereby increasing the final purity [5].

Below is a generalized workflow for a purity optimization process incorporating these concepts.

Start Start Optimization Synthesize Synthesize Compound Start->Synthesize Analyze Analyze Product (via HPLC) Decision Purity ≥ Target? Analyze->Decision End Optimal Purity Achieved Decision->End Yes Vary Vary Reaction Parameters: • Temperature • Solvent • Reagent Ratios • Catalysts Decision->Vary No Vary->Synthesize Refine Conditions Synthesize->Analyze

Frequently Asked Questions

How should I store this compound to ensure its stability?

You should store the compound at 2-8°C in a sealed container. It is also crucial to keep it in a dry environment and avoid exposure to sunlight, as these factors can prevent degradation and preserve the integrity of the acid and hydroxyl functional groups [1].

What analytical method should I use to check the purity of my compound?

High-Performance Liquid Chromatography (HPLC) is highly recommended. This technique is specifically designed to separate mixtures, detect impurities, and can be used to physically purify the compound by collecting only the fraction that corresponds to your desired product [5].

The purity of my synthesis product is low. What parameters can I adjust?

You can optimize your synthesis by systematically varying key reaction parameters. Consider adjusting:

  • Temperature: All chemical reactions have an optimal temperature range [5].
  • Solvent Composition: The solvent can dramatically impact yield and purity [3].
  • Reagent Concentration and Ratios: Using excess of one reagent can sometimes drive a reaction to completion [3].
  • pH: The pH of the reaction mixture is critical for achieving high purity, especially for reactions involving acidic or basic groups [5].

References

HO-PEG5-CH2COOH Coupling Reaction: Core Principles & Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The coupling reaction for HO-PEG5-CH2COOH involves activating its terminal carboxylic acid group so it can form an amide bond with a primary amine. The diagram below illustrates this general workflow.

Start Start: this compound + Primary Amine Activation Activation Step Add EDC (and NHS/Oxyma) Start->Activation In Anhydrous DMSO Coupling Coupling Reaction Form stable amide bond Activation->Coupling Add base (e.g., NMM) Room Temp, 12-24h End End: HO-PEG5-CH2-CONH-R Product Coupling->End

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators to form a stable amide bond [1] [2]. The hydrophilic PEG spacer increases solubility in aqueous media, which can be beneficial for the reaction [1] [2].

Detailed Coupling Protocol

Based on the general peptide coupling protocol for similar PEG-acid compounds [3], you can follow these steps:

  • Preparation of Stock Solutions

    • Dissolve the this compound and the amine-containing warhead in anhydrous DMSO [3].
    • Prepare separate stock solutions of the coupling agents: EDC, an additive like Oxyma Pure, and a base like N-Methylmorpholine (NMM) in anhydrous DMSO [3].
  • Reaction Setup

    • It is recommended to pre-activate the acid. Mix the this compound solution with EDC and the additive (e.g., Oxyma Pure) first [3].
    • After a brief pre-activation period, add the amine component, followed by the base (NMM) to initiate the coupling [3].
    • A typical recommended stoichiometry is [3]:
      • Amine warhead : this compound : EDC : Additive : Base = 1 : 1.2-1.5 : 1.5 : 2 : 8.0
  • Reaction Conditions

    • Conduct the reaction at room temperature (25°C) for 12 to 24 hours on a horizontal shaker to ensure proper mixing [3].
    • Keep the reaction vials sealed to minimize exposure to atmospheric moisture [3].
  • Post-Reaction Analysis

    • After the reaction, analyze an aliquot by HPLC/MS to assess warhead conversion and determine reaction efficiency [3].

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter during the coupling reaction.

Problem Possible Cause Suggested Solution
Low Coupling Efficiency Incorrect pH for activation; insufficient activation/coupling time. Ensure reaction environment is suitable for carboxylic acid activation (pKa of similar PEG-acids is ~4.28 [1]); extend pre-activation and reaction times.
Low Solubility of Components Hydrophobic warheads. Utilize the hydrophilic properties of the PEG spacer [1] [2]; ensure DMSO is used as the primary solvent [3].
Side Reactions Hydrolysis of activated ester; incorrect reagent quality. Use anhydrous DMSO and sealed reaction vials; use fresh, high-purity EDC and DMSO.

Key Chemical Properties for Reaction Optimization

The table below summarizes key quantitative data for this compound and similar compounds to aid in your experimental planning.

Property Value / Description Relevance to Coupling Reaction
Molecular Formula C₁₂H₂₄O₈ [4] Determines molecular weight for stoichiometry.
Molecular Weight 296.31 g/mol [4] Essential for calculating correct molar equivalents.
pKa (Predicted) ~3.39 ± 0.10 [4] Indicates the carboxylic acid is fully deprotonated at pH >5; critical for activation.
Reactive Group Carboxylic Acid Can form amide bonds with primary amines [1] [2].
Storage Condition Store at 0-8°C [4] Proper storage prevents degradation and maintains reactivity.

References

HO-PEG5-CH2COOH handling best practices

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Handling

The table below summarizes the key physical and chemical data for HO-PEG5-CH2COOH.

Property Value
CAS Number 52026-48-9 [1] [2] [3]
Molecular Formula C₁₂H₂₄O₈ [1] [2] [3]
Molecular Weight 296.31 g/mol [1] [2] [3]
Purity ≥95% [3]
Physical Form Solid (data suggests storage at 2-8°C or -5°C) [1] [3]
Storage Store dry, sealed, and protected from sunlight at 2-8°C or -5°C [1] [3].

| Safety (GHS) | Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1]. |

Primary Applications in Research

This compound is a polyethylene glycol (PEG)-based linker. Its structure features a terminal carboxylic acid that can be activated to form stable amide bonds with primary amine groups, and a hydroxyl group that allows for further chemical modification [4].

  • Use in PROTACs: This compound is commonly used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) [4]. In this role, the PEG spacer connects a ligand for an E3 ubiquitin ligase with another ligand for a target protein, facilitating the degradation of the target protein by the cell's natural ubiquitin-proteasome system [5] [6].
  • Other Research Applications: It is also applicable in medical research, drug delivery, nanotechnology, and the synthesis of modified functional compounds [3].

Experimental Workflow Diagram

The following diagram outlines a general conjugation workflow using this compound, which is crucial for applications like PROTAC synthesis.

Start This compound & Target Molecule Step1 Carboxylic Acid Activation (using EDC, DCC, or NHS ester) Start->Step1 Step2 Conjugation with Primary Amine Step1->Step2 Step3 Formation of Stable Amide Bond Step2->Step3 Step4 Purification & Analysis (HPLC, Mass Spec) Step3->Step4 End Final Conjugate Step4->End

Troubleshooting Common Issues

Based on the chemical properties and handling requirements, here are some potential issues and solutions you might encounter.

Issue Possible Cause Suggested Solution
Low Conjugation Efficiency Carboxylic acid not properly activated. Ensure fresh coupling agents (e.g., EDC, DCC) are used and reaction pH is optimized for amide bond formation.
Impure starting material. Confirm the purity of the this compound (>95%) upon receipt and before use [3].
Poor Solubility Incorrect solvent choice. The compound is typically soluble in water, DMSO, and DMF. Pre-dissolve in a suitable anhydrous solvent before adding to aqueous reactions [7] [8].
Compound Degradation Improper storage. Always store the material dry, sealed, and in the dark at recommended temperatures (2-8°C or -5°C) to maintain stability [1] [3]. Exposure to moisture, light, or heat can degrade the compound.
Handling Hazards Direct contact with solid or dust. Refer to GHS warnings[H315, H319, H335]. Handle in a fume hood, and use appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat [1].

Frequently Asked Questions

How should this compound be stored for long-term stability? For long-term stability, it is crucial to store the product sealed in a dry environment, away from light, at a low temperature. The recommended storage condition is between 2°C and 8°C, or even at -5°C for optimal results [1] [3].

What is the main application of this compound in drug development? A primary application is its use as a PEG-based linker in the synthesis of PROTACs. The hydrophilic PEG spacer increases solubility in aqueous media, while its functional groups allow it to connect key molecular components [4].

References

HO-PEG5-CH2COOH: Chemical Profile & Storage

Author: Smolecule Technical Support Team. Date: February 2026

This basic profile is essential for establishing proper handling procedures.

Property Specification
CAS Number 52026-48-9 [1] [2]
Molecular Formula C₁₂H₂₄O₈ [1] [2]
Molecular Weight 296.31 g/mol [1] [2]
Recommended Storage Store as a powder at -20°C for long-term (up to 3 years). For solutions, store at -80°C for 1 year. Always keep in a dry environment and avoid sunlight [3] [4].
Purity ≥95% [1]

Troubleshooting Guide: Common Issues & Solutions

Here are solutions to frequent problems encountered when working with PEG linkers.

Problem Possible Causes Recommended Solutions
Low Conjugation Efficiency Improper pH; linker degradation; insufficient activation. Ensure carboxyl group is properly activated (e.g., with NHS/EDC). Confirm reaction pH is optimal for target group. Use fresh, high-purity linker [5].
Linker Degradation / Loss of Function Hydrolysis; oxidation; exposure to high temperatures or moisture. Strictly adhere to storage conditions. Bring to room temperature in a desiccator. Use anhydrous solvents for reactions. Aliquot to avoid freeze-thaw cycles [3] [4].
Poor Solubility Solvent incompatibility; aggregation. PEG is highly hydrophilic. Use PBS buffer or DMSO as a cosolvent. Gentle warming and sonication can help dissolve [5] [6].
Abnormal HPLC/UPLC Spectra Sample degradation; impurities. Analyze a fresh sample immediately after preparation. Compare with a reference standard from a reliable supplier [1].

Experimental Protocol: Handling & Conjugation Workflow

This general workflow outlines key steps for using HO-PEG5-CH2COOH in conjugation reactions, such as in the synthesis of PROTACs [3] [4].

Start Start: Retrieve this compound S1 Thaw carefully at room temperature in a desiccator Start->S1 S2 Prepare anhydrous solution in appropriate solvent (e.g., DMSO) S1->S2 S3 Activate carboxyl group (e.g., with NHS/EDC) S2->S3 S4 Conjugate with target molecule (e.g., protein, ligand) S3->S4 S5 Purify conjugate (e.g., dialysis, filtration) S4->S5 S6 Analyze product (HPLC, MS) S5->S6 End Store final product at -80°C S6->End

Key Considerations for the Protocol:

  • Thawing: Always allow the frozen linker to equilibrate to room temperature in a sealed container within a desiccator. This prevents condensation and moisture absorption, which can lead to hydrolysis [3].
  • Activation: The carboxylic acid (COOH) group typically requires activation before it can form an amide bond with an amine group on your target molecule. Common activating agents include N-Hydroxysuccinimide (NHS) combined with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Purity Check: Always verify the integrity and purity of the linker via analytical methods (e.g., HPLC, NMR) after thawing and before use in a critical reaction.

FAQ on this compound

Q1: What is the primary application of this compound in drug development? It is primarily used as a PEG-based linker in the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras). It connects two ligands, helping to form a molecule that can recruit cellular machinery to degrade specific target proteins [3] [4].

Q2: How does the PEG chain improve the properties of a final conjugate? Attaching PEG chains, a process known as PEGylation, can significantly enhance the pharmacokinetic properties of therapeutic proteins and peptides. This includes increasing their solubility, reducing immunogenicity, and most notably, prolonging their circulation half-life by slowing down renal clearance [5] [6] [7].

Q3: What are the critical parameters to optimize in a conjugation reaction using this linker? The success of the conjugation depends on several factors [5] [7]:

  • PEG Architecture: The length and structure of the PEG chain (5 units in this case) affect flexibility and shielding.
  • Conjugation Site: Target specific amino acids (e.g., lysine) to control the binding site and preserve protein activity.
  • Reaction Conditions: Precisely control pH, temperature, and molar ratios to maximize yield and minimize side reactions.

Q4: Why is strict cold chain storage so important for this linker? this compound is a chemical entity, not a stable biological. However, it is susceptible to hydrolysis and oxidation over time. Storage at -20°C in a dry environment dramatically slows these chemical degradation processes, preserving the reactivity of the terminal carboxylic acid group for experiments [3] [4].

References

HO-PEG5-CH2COOH: Key Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifying information and predicted properties for HO-PEG5-CH2COOH, which are foundational for handling and reaction planning [1].

Property Value / Description
CAS Number 2079768-50-4 [1]
Molecular Formula C13H26O8 [1]
Molecular Weight 310.34 g/mol [1]
Synonyms HO-PEG5-CH2CH2COOH, Hydroxy-PEG5-propionic acid [1]
pKa 4.28±0.10 (Predicted) [1]
Storage Temp. 2-8°C [1]
Form Liquid [1]

Frequently Asked Questions

Here are answers to some anticipated questions based on the general information available.

What is the primary application of this compound?

This compound is a PEG-based linker commonly used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other bioconjugates [1] [2]. Its hydroxyl group allows for further derivatization, while the terminal carboxylic acid can form stable amide bonds with primary amines [1].

How should this compound be stored?

The recommended storage condition is at 2-8°C [1]. For long-term storage, some suppliers suggest keeping the product at -20°C in a sealed and protected environment to maintain stability [3].

What reagents are used to activate the carboxylic acid?

The terminal carboxylic acid typically requires activation to efficiently form amide bonds. Common activators mentioned for similar PEG-acid linkers include EDC, DCC, and HATU [1] [4] [5].

Troubleshooting Guide: Addressing Common Issues

While specific protocols are limited, the following guide outlines common challenges in conjugation chemistry with carboxylic acid PEG linkers, based on general principles.

Problem 1: Low Conjugation Yield or Efficiency
  • Potential Cause: Inefficient activation of the terminal carboxylic acid.
  • Troubleshooting Steps:
    • Ensure Fresh Activators: Use EDC, DCC, or HATU that has been stored properly and is not expired, as these compounds can degrade with moisture.
    • Optimize Molar Ratios: The ratio of linker, activator, and your target molecule may need optimization. A typical starting point is to use a 1.5-3x molar excess of both the activator and the PEG linker relative to the amine component.
    • Check Solvent Compatibility: Ensure all reactants are sufficiently soluble. The hydrophilic PEG spacer aids solubility in aqueous media, but the activation step might require a co-solvent like DMSO or DMF [1] [3].
Problem 2: Solubility Issues
  • Potential Cause: The physical form or solvent choice is incorrect.
  • Troubleshooting Steps:
    • Confirm Physical State: Note that HO-PEG5-acid is described as a liquid [1], while higher molecular weight versions (e.g., MW 5000, 10000) are solid powders [2] [3].
    • Use Appropriate Solvents: For solid PEG linkers, DMSO is a common solvent for preparing stock solutions. For in vivo formulations, mixtures of PEG300, Tween 80, and saline are often used [3].
Problem 3: Impurity or Degradation of Product
  • Potential Cause: The PEG linker has degraded due to improper storage or handling.
  • Troubleshooting Steps:
    • Adhere to Storage Guidelines: Store the linker at the recommended temperature (2-8°C or -20°C) and keep the container tightly sealed in a dry environment to avoid exposure to moisture [1] [3].
    • Allow to Warm: If stored in a freezer, allow the vial to reach room temperature before opening to prevent condensation from absorbing into the product.

General Experimental Workflow for Conjugation

The following diagram outlines a logical workflow for planning a conjugation experiment using this compound, incorporating the troubleshooting points above.

Start Start Conjugation Plan Storage Check Storage Conditions Start->Storage Solubility Plan Solubilization Storage->Solubility Activation Activate Carboxylic Acid Solubility->Activation Reaction Proceed with Conjugation Activation->Reaction Trouble Low Yield/Impurity? Reaction->Trouble Trouble->Start No, Success Solve Apply Troubleshooting Steps Trouble->Solve Yes Solve->Storage

Important Notes on Information Gaps

It's important to be aware that the search results could not provide several key details:

  • Lack of Specific Protocols: The search results confirm the compound's use but do not contain detailed, step-by-step experimental procedures, reaction times, or temperature conditions.
  • No Characterization Data: Methods for analyzing the success of the conjugation (e.g., TLC, HPLC, NMR methods) are not described.
  • Material-Specific Issues: There is no discussion on challenges unique to conjugating this compound with specific molecules like proteins, small molecules, or surfaces.
  • Consult Supplier Data Sheets: The vendors listed in the search results (e.g., ChemicalBook, TargetMol, Invivochem) may provide more technical documentation upon request [1] [2] [3].
  • Search Specialized Literature: Look for scientific papers where this compound (CAS 2079768-50-4) is used in the "Materials and Methods" section. This will provide you with peer-reviewed, validated protocols.

References

Chemical Profile and Performance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

HO-PEG5-CH2COOH is a heterobifunctional PEG linker featuring a hydroxyl group and a carboxylic acid, allowing for sequential and directional conjugation. The hydrophilic PEG spacer enhances solubility in aqueous media, while the terminal carboxylic acid can form stable amide bonds with primary amines in the presence of activators like EDC or HATU [1] [2].

The table below compares this compound with other common PEG linkers:

Linker Name Key Features Typical Applications Performance & Stability Notes
This compound Heterobifunctional (Hydroxyl, Carboxylic acid); MW: ~310 g/mol (core); short, discrete PEG spacer [3]. Peptide synthesis, nanomaterial research, drug delivery [3]. Good aqueous solubility; carboxylic acid allows for controlled conjugation [2].
HO-PEG5000-CH2COOH Heterobifunctional (Hydroxyl, Carboxylic acid); Polydisperse; High MW (~5000 g/mol) [4]. PROTACs [4]. Significantly enhanced solubility and shielding; prolonged circulation time; reduced aggregation [2] [5].
Fmoc-NH-PEG2-CH2COOH Heterobifunctional (Fmoc-protected amine, Carboxylic acid); MW: ~399 g/mol [1]. Peptide synthesis (provides orthogonally protected sites) [1]. Fmoc group deprotects under basic conditions; enables sequential conjugation [1].
CH2COOH-PEG5-CH2COOH Homobifunctional (two Carboxylic acids); MW: ~310 g/mol [3]. Crosslinking, polymer conjugation [3]. Can create crosslinked networks; requires controlled reaction conditions to prevent precipitation.
DSPE-PEG2000 PEG-phospholipid conjugate; Polydisperse [2]. Lipid Nanoparticles (LNPs), mRNA vaccines [2]. Critical for forming stable, stealth nanoparticles; improves colloidal stability and reduces rapid clearance [2].

Experimental Insights and Protocols

The design of PEG linkers significantly impacts the stability, efficacy, and pharmacokinetics of final bioconjugates like Antibody-Drug Conjugates (ADCs).

PEG Linker Performance in ADCs

Research shows that the configuration of PEG within a linker is crucial. ADCs constructed with a pendant PEG configuration (where PEG chains branch off the main linker structure) demonstrated superior physical stability and slower clearance rates in mice compared to those using a conventional linear PEG format [5]. This highlights that beyond just molecular weight, the architectural design of the linker must be carefully tuned for optimal performance [5].

Analytical Characterization of PEGylated Proteins

A key challenge in developing PEGylated therapeutics is characterizing the final product. A study used cleavable PEG linkers (e.g., cbzQGRGG-PEG) conjugated to proteins like Interferon α-2b (IFN) to simplify analysis [6]. The experimental workflow below illustrates how these cleavable linkers facilitate characterization:

Start PEGylated Protein with Cleavable Linker Step1 1. Enzymatic Digestion (Trypsin or GluC) Start->Step1 Step2 2. Cleavage of Linker Step1->Step2 Step3 3. LC-MS Analysis Step2->Step3 Result1 Released Peptide Fragment with Reporter Tag Step3->Result1 Result2 Detached PEG Chain Step3->Result2

Key steps in the protocol include [6]:

  • Conjugation: Site-selective conjugation of the cleavable PEG linker to a target protein (e.g., Interferon α-2b) using microbial transglutaminase.
  • Sample Preparation: The conjugated protein is denatured, reduced, alkylated, and digested with a site-specific protease (trypsin or GluC). The enzymatic digestion simultaneously cleaves the specific peptide bond within the linker.
  • LC-MS Analysis: The resulting peptide mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The cleavage leaves a short, identifiable "reporter" amino acid sequence (e.g., cbzQGR) covalently attached to the protein's PEGylation site, allowing for precise localization.

How to Select the Right PEG Linker

Choosing an appropriate PEG linker depends on several factors related to your molecules and desired conjugate properties:

  • Conjugation Chemistries: Match the reactive groups to your target molecules. Heterobifunctional linkers like this compound offer directional control [1] [3].
  • Solubility and Shielding: If your payload is highly hydrophobic, longer PEG chains (e.g., PEG~5000) can provide sufficient solubility and stealth properties [4] [5].
  • Conjugate Size and Pharmacokinetics: Longer, polydisperse PEGs are typically used to prolong circulation half-life by reducing renal clearance [2] [7]. For smaller constructs, a short, discrete PEG like PEG5 may be sufficient.
  • Regulatory and Characterization Needs: For therapeutics, monodisperse PEGs and advanced strategies like cleavable linkers can simplify analytical characterization and ensure product consistency [2] [6].

References

HO-PEG5-CH2COOH PROTAC linker efficiency

Author: Smolecule Technical Support Team. Date: February 2026

HO-PEG5-CH2COOH Chemical Profile

Here is a summary of the basic information available for this compound.

Property Description
CAS Number 52026-48-9 [1]
Molecular Formula C12H24O8 [1]
Molecular Weight 296.31 g/mol [1]
Other Names Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1]
Purity & Price 95% purity (250mg for $350); 95+% purity (1g for $673); min. 97% purity (1g for $300) [1]
Predicted Boiling Point 444.5±40.0 °C [1]
Predicted Density 1.182±0.06 g/cm³ [1]
Predicted pKa 3.39±0.10 [1]

Comparison with Other PEG Linkers

This compound belongs to a broader family of PEG-based linkers. The table below compares it with other similar compounds for which information was available. Note that "PEG5" indicates 5 repeating ethylene glycol units.

Linker Name Molecular Weight Key Features Primary Use
This compound 296.31 g/mol [1] Terminal hydroxyl (-OH) and carboxylic acid (-COOH) for conjugation [1] PROTAC synthesis [1]
HO-PEG-CH2COOH (MW 5000) ~5000 g/mol [2] Very long, hydrophilic PEG spacer; increases solubility [2] PROTAC synthesis [2]
HO-PEG-CH2COOH (MW 35000) ~35000 g/mol [3] Extremely long PEG chain; used in PROTAC linker preparation [3] PROTAC synthesis [3]
Fmoc-NH-PEG2-CH2COOH Information absent Contains Fmoc-protected amine; requires deprotection for further conjugation [4] General conjugation [4]

PROTAC Linker Design and Testing Principles

Since direct efficiency data is unavailable, the following information on the role and testing of linkers in PROTAC design, drawn from scientific literature, can serve as a guide for your own experimental planning.

  • The Critical Role of the Linker: In PROTACs, the linker is not just a tether; its length, composition, and flexibility are critical for efficient target protein degradation [5]. It must bring the E3 ligase and the protein of interest into optimal proximity to form a productive ternary complex. Linker optimization has evolved from simple alkyl chains to more sophisticated designs, including PEG-based linkers like this compound [5].

  • Experimental Pathways for Evaluation: There is no single standard protocol for evaluating PROTACs. The "efficiency" of a linker is ultimately determined by the performance of the final PROTAC molecule in a series of biological and biophysical assays [6]. The workflow below illustrates the key stages of this evaluation process.

protac_evaluation Start PROTAC Molecule Synthesis InVitro In Vitro Assays Start->InVitro ComplexFormation Ternary Complex Formation InVitro->ComplexFormation Biophysical Characterization Degradation Cellular Degradation ComplexFormation->Degradation Cell-Based Assays Specificity Specificity & Selectivity Degradation->Specificity Proteomic Analysis Profile Full Profile Assessment Specificity->Profile Lead Optimization

  • Key Methodologies for Key Experiments:
    • Ternary Complex Formation: Techniques like Surface Plasmon Resonance (SPR) and Cryo-Electron Microscopy (Cryo-EM) are used to validate the formation and stability of the PROTAC-induced complex and understand its 3D structure [6].
    • Cellular Degradation & Engagement: Western Blotting is a standard method to confirm a decrease in the target protein level. Cellular target engagement is often measured using techniques like NanoBRET [6].
    • Specificity & Selectivity: Broad profiling using proteomic analyses (e.g., mass spectrometry-based methods) helps ensure the PROTAC degrades the intended target and not other proteins [6].

How to Proceed with Your Research

To build a comprehensive comparison guide, I suggest you:

  • Consult Specialized Databases: Search for scientific papers on platforms like PubMed and Google Scholar using terms like "PROTAC linker efficiency," "PEG linker comparison," and "structure-activity relationship PROTAC linkers."
  • Contact Suppliers Directly: Reach out to the manufacturers and suppliers of this compound (e.g., those listed in [1]) to inquire about any unpublished data, technical notes, or customer applications that might provide performance insights.
  • Focus on the System: Remember that linker performance is highly context-dependent. A linker that is optimal for one E3 ligase and target protein pair may not be for another [5].

References

HO-PEG5-CH2COOH biological activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of HO-PEG5-CH2COOH

The table below summarizes the basic identifying information available for this compound.

Property Description
CAS Number 52026-48-9 [1] [2]
Molecular Formula C12H24O8 [1] [2]
Molecular Weight 296.31 g/mol [1] [2]
Purity ≥95% [2]
Synonyms Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1] [2]
General Use PEG-based linker for applications in medical research, drug delivery, nanotechnology, and new materials research [2]

PROTAC Linker Mechanism

This compound belongs to a class of molecules used as linkers in the construction of PROteolysis TArgeting Chimeras (PROTACs) [3] [4]. Although the search results do not contain specific data on this compound itself, they describe the biological role of very similar PEG-based linkers.

  • Function: A PEG-based linker serves as a critical connector, joining one ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase [3].
  • Mechanism of Action: This three-component complex brings the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the cell's proteasome system [3].
  • Role of PEG: The flexible PEG (polyethylene glycol) chain increases the solubility and stability of the PROTAC molecule and provides spacing that may be crucial for the successful formation of the three-way complex.

The following diagram illustrates this targeted protein degradation mechanism facilitated by a PEG-based linker.

PROTAC_Mechanism cluster_target cluster_e3 PROTAC PROTAC MoleculeTarget Ligand - PEG Linker - E3 Ligand TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits Complex Ternary Complex PROTAC->Complex TargetProtein->Complex E3Ligase->Complex Ubiquitination Target Protein Ubiquitination Complex->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to

Diagram 1: Mechanism of targeted protein degradation by a PROTAC molecule utilizing a PEG-based linker.

References

HO-PEG5-CH2COOH in vitro performance

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Comparing PEG Linkers

The table below outlines the key types of data you would need to gather for an objective comparison. Currently, specific data for HO-PEG5-CH2COOH in these categories is not available in the search results.

Comparison Aspect This compound (Theoretical/Reported) Alternative PEG Linker (e.g., HO-PEG5-CH2CH2COOH) Alternative Higher MW PEG (e.g., MW 5000)
Molecular Weight (MW) 296.31 g/mol (for C₁₂H₂₄O₈) [1] 310.34 g/mol [2] 5000 g/mol [3]
Solubility (in DMSO) Data Not Available ~100 mg/mL (estimated from related product) [4] ~100 mg/mL [3]
PROTAC Degradation Efficiency (DC₅₀) Data Not Available Data Not Available Data Not Available
Membrane Permeability Data Not Available Data Not Available Data Not Available
Cellular Toxicity / Viability Impact Data Not Available Data Not Available Data Not Available
Key Experimental Observations Data Not Available Data Not Available Data Not Available

Guide to Sourcing Experimental Data

Since commercial catalogs lack experimental details, here are practical ways to find the performance data you need:

  • Search Scientific Literature: Use databases like PubMed, Google Scholar, and SciFinder. Search for the specific CAS numbers (52026-48-9 for this compound [1] or 2079768-50-4 for HO-PEG5-CH2CH2COOH [2]) or the compound names in the context of "PROTAC synthesis" or "linker performance."
  • Review Citing Publications: Some supplier websites list publications that use their products. Checking these papers can provide real-world experimental data and protocols [2].
  • Contact Manufacturers Directly: Suppliers often have additional technical data and sometimes can share application notes or unpublished data from their scientists.

Experimental Workflow for PROTAC Evaluation

When you find relevant studies, the experimental workflow to evaluate a PROTAC linker typically follows these steps [3] [2]. The diagram below outlines this general process.

G Start Start: PROTAC Design Synthesize Synthesize PROTAC Molecule Start->Synthesize Linker (e.g., this compound) connects E3 Ligand & POI Ligand InVitro In Vitro Cell-Based Assays Synthesize->InVitro Treat cells with synthesized PROTAC Analyze Analyze Protein Degradation InVitro->Analyze Measure outcomes via Western Blot, etc.

The specific protocols for key experiments often include:

  • PROTAC Synthesis: The carboxylic acid end (-COOH) of the PEG linker is typically conjugated to an amine group on a ligand molecule using activators like EDC or DCC to form a stable amide bond [2].
  • Cell-Based Assays: Cells are treated with the synthesized PROTAC, and its efficiency is measured by the concentration required to degrade 50% of the target protein (DC₅₀).
  • Analysis: Techniques like Western Blot are used to monitor the degradation of the target protein over time.

Summary and Recommendations

The core challenge is a lack of publicly available in vitro performance data in the searched sources. To proceed with your guide, I suggest:

  • Using the provided table and workflow diagram as a template for the data you need to collect.
  • Focusing your research on the scientific literature using the databases and CAS numbers mentioned.
  • Considering the theoretical advantages of a short, 5-unit PEG linker like this compound, which is often chosen to balance improved solubility without significantly compromising the membrane permeability of the final PROTAC molecule.

References

HO-PEG5-CH2COOH alternative PROTAC spacers

Author: Smolecule Technical Support Team. Date: February 2026

The Role of the Linker in PROTAC Design

The linker in a PROTAC is not just a passive tether. Its length, composition, and rigidity critically influence the molecule's overall efficacy by affecting the stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and degradation activity [1] [2]. Optimizing the linker is often a process of balancing these properties, as improvements in one area (like permeability) can sometimes negatively impact another (like complex stability) [2].

The diagram below illustrates how a PROTAC functions and where the linker plays its role.

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex Formation POI->TernaryComplex PROTAC PROTAC Molecule Warhead Linker Anchor PROTAC:w->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Comparison of PROTAC Linker Alternatives

The table below provides a detailed comparison of HO-PEG5-CH2COOH with other commonly used linker types.

Linker Type Key Characteristics Impact on Properties Reported Performance & Experimental Data

| This compound (PEG-based) | - Contains 5 ethylene oxide units.

  • Semi-flexible, ether oxygens can form hydrogen bonds.
  • Molecular Weight: ~296.31 Da [3]. | Solubility: High (ether oxygens improve aqueous solubility). Flexibility: High, allows a broad range of motion. Permeability: Can be moderate due to increased polar surface area. | Often used as a starting point in linker exploration. Its flexibility is beneficial when the optimal POI-E3 distance/orientation is unknown [1]. | | Alkyl Linkers (C3, C5, C8) [4] | - Simple carbon chains (e.g., C3, C5, C8).
  • Flexible but with fewer rotatable bonds than PEGs.
  • Incrementally increases lipophilicity. | Solubility: Low; decreases with increasing chain length. Flexibility: High, but more limited than PEG. Permeability: Generally high; improves with chain length. | C5 Linkers are often a "sweet spot," balancing permeability, solubility, and metabolic stability. In one study, a C5 linker showed optimal permeability and avoided the solubility and hook effect issues sometimes seen with C8 [4]. | | Rigid/Spirocyclic Linkers [2] | - Incorporate alkyne bonds, piperazine, or spirocyclic rings (e.g., azaspiro[3.5]nonane).
  • Reduce the number of rotatable bonds.
  • Impose a specific three-dimensional shape. | Solubility: Can be challenging; requires careful design. Flexibility: Low; restricts conformational freedom. Permeability: Often high due to reduced polar surface area. | A study on H-PGDS targeting PROTACs found that a rigid spirocyclic linker (PROTAC-3) led to markedly higher intracellular accumulation compared to more flexible analogs. However, it also formed the least stable ternary complex, highlighting a key trade-off [2]. |

Key Experimental Considerations for Linker Evaluation

When comparing linkers like this compound to its alternatives, the following experimental protocols are crucial for generating comparable data.

  • Ternary Complex Stability & Degradation Efficacy

    • Cellular Degradation Assay (Western Blot): Treat cells (e.g., cancer cell lines relevant to the POI) with a concentration range of the PROTAC (e.g., 1 nM - 10 µM) for a set time (e.g., 4-24 hours). Detect target protein levels via western blot. Calculate DC₅₀ (half-maximal degradation concentration) and Dmax (maximum degradation achieved) [2].
    • NanoBRET Assay: This live-cell assay can quantify target engagement and ternary complex formation kinetics in real-time. It has been used to show, for instance, that C3 alkyl-linked degraders can have fast uptake but suboptimal complex stability compared to C5 variants [4].
  • Physicochemical & DMPK Profiling

    • Permeability (CACO-2): While standard Caco-2 assays can be challenging for PROTACs, they can still provide comparative data. Research suggests focusing on molecular descriptors like H-bond donors ≤3, MW ≤950 Da, and rotatable bonds ≤12 for better oral absorption [5].
    • Solubility: Determine equilibrium solubility in PBS (pH 7.4) or other biologically relevant buffers. PEG linkers like this compound generally offer superior solubility, while alkyl and rigid linkers may require formulation aids [6] [4].
    • Metabolic Stability: Incubate PROTACs with liver microsomes or hepatocytes and measure the parent compound's half-life. Odd-numbered alkyl chains (C3, C5) may have slightly better stability than even-numbered ones (C8) due to differences in β-oxidation pathways [4].
  • Rational Design and Emerging Trends

    • Computational Modeling: Docking studies can predict the conformation of the ternary complex and help rationalize why a linker of a specific length and rigidity is more effective [2].
    • Beyond Simple Spacers: Advanced strategies are moving away from simple alkyl/PEG linkers. Incorporating moderately rigid motifs (piperazine, alkynes) or developing stimuli-responsive linkers (e.g., cleavable by ROS or hypoxia) are active areas of research to improve specificity and efficacy [7] [2].

Conclusion and Key Takeaways

  • This compound serves as an excellent initial candidate due to its favorable solubility and flexible spacer, which is useful for probing the required distance between the POI and E3 ligase.
  • For optimization, systematic comparison with alkyl chains (especially C5) and the introduction of controlled rigidity are highly recommended strategies.
  • The choice is often target-dependent. There is no universally "best" linker; the optimal choice emerges from experimental data focused on the specific ternary complex you aim to stabilize [1].

References

HO-PEG5-CH2COOH Specifications and Role

Author: Smolecule Technical Support Team. Date: February 2026

HO-PEG5-CH2COOH, also known as Hydroxy-PEG5-acetic acid, is a heterobifunctional polyethylene glycol (PEG) derivative [1] [2]. It features a hydroxyl group (OH) at one terminus and a carboxylic acid (COOH) at the other, connected by a PEG spacer consisting of 5 repeating ethylene oxide units [3] [4].

The table below summarizes its key chemical characteristics:

Property Description
CAS Number 52026-48-9 [3] [4]
Molecular Formula C12H24O8 [3] [4]
Molecular Weight 296.31 g/mol [3] [4]
Terminal Groups Hydroxyl (-OH) and Carboxylic Acid (-COOH) [5] [4]
PEG Chain Length 5 repeating units (PEG5) [3] [4]
Primary Applications Used as a linker or spacer in medical research, drug delivery, nanotechnology, and the synthesis of bioconjugates and PROTACs [6] [4].

Comparison with Other PEG Linkers

While direct experimental data for this compound is limited, research highlights the critical influence of PEG chain length on drug delivery system performance. The following table compares PEGs of different lengths based on general scientific studies.

PEG Chain Length / Product Approximate Molecular Weight Key Characteristics & Experimental Findings

| Short Chain (e.g., PEG5 in this compound) | ~296 Da [3] | • Serves as a short, rigid spacer [5]. • Potentially beneficial for interactions where high conformational restraint is needed [7]. | | Medium Chain (e.g., PEG 2000 - 5000) | 2,000 - 5,000 Da [7] | • Commonly used as a stealth coating to reduce immune clearance and prolong circulation [8] [7]. • As a linker, may not allow ligands to fully extend beyond the nanoparticle's surface "PEG cloud," reducing targeting efficiency [7]. | | Long Chain (e.g., PEG 10000) | 10,000 Da [7] | • Enhanced Targeting: A 2019 study on folate-targeted liposomes showed that a PEG10K linker improved tumor accumulation and shrunk tumor size by >40% compared to PEG2K or PEG5K linkers, as the longer chain better exposed the targeting ligand [7]. • Impact on Pharmacokinetics: Research on lipid nanoparticles found that longer PEG-lipid anchors (C18 vs C14) increased blood circulation time and duration of gene expression [8]. |

Experimental Considerations for PEG Linker Evaluation

When designing experiments to evaluate PEG linkers like this compound, the following parameters are typically assessed. You can use this workflow as a guide for your experimental planning.

Formulation & Characterization Formulation & Characterization In Vitro Evaluation In Vitro Evaluation Formulation & Characterization->In Vitro Evaluation Particle Size & Zeta Potential\n(e.g., DLS) Particle Size & Zeta Potential (e.g., DLS) Formulation & Characterization->Particle Size & Zeta Potential\n(e.g., DLS) Drug Encapsulation Efficiency\n(e.g., Remote Loading) Drug Encapsulation Efficiency (e.g., Remote Loading) Formulation & Characterization->Drug Encapsulation Efficiency\n(e.g., Remote Loading) In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Cellular Uptake\n(e.g., Flow Cytometry) Cellular Uptake (e.g., Flow Cytometry) In Vitro Evaluation->Cellular Uptake\n(e.g., Flow Cytometry) Cytotoxicity\n(e.g., CCK-8 Assay) Cytotoxicity (e.g., CCK-8 Assay) In Vitro Evaluation->Cytotoxicity\n(e.g., CCK-8 Assay) Data Analysis & Selection Data Analysis & Selection In Vivo Evaluation->Data Analysis & Selection Pharmacokinetics\n(e.g., Blood Circulation Time) Pharmacokinetics (e.g., Blood Circulation Time) In Vivo Evaluation->Pharmacokinetics\n(e.g., Blood Circulation Time) Biodistribution & Tumor Accumulation\n(e.g., Imaging) Biodistribution & Tumor Accumulation (e.g., Imaging) In Vivo Evaluation->Biodistribution & Tumor Accumulation\n(e.g., Imaging) Final Therapeutic Efficacy\n(e.g., Tumor Size Reduction) Final Therapeutic Efficacy (e.g., Tumor Size Reduction) In Vivo Evaluation->Final Therapeutic Efficacy\n(e.g., Tumor Size Reduction)

The methodologies cited in the search results include:

  • Formulation: Liposomes are often prepared using the thin-film hydration method, with active drugs like doxorubicin loaded via a remote loading technique (e.g., using an ammonium sulfate gradient) [7].
  • In Vitro Assays: Cellular uptake efficiency can be evaluated in receptor-overexpressing cell lines (e.g., KB cells for folate receptors). Cytotoxicity is measured using assays like the Cell Counting Kit-8 (CCK-8) [7].
  • In Vivo Evaluation: Studies compare tumor accumulation of formulations and their ultimate antitumor activity (e.g., reduction in tumor size) in animal models [7].

Key Insights and Selection Guide

  • Consider this compound for Short Spacers: This compound is suitable for applications requiring a short, defined spacer to connect molecules without a pronounced stealth effect [5].
  • Use Longer PEGs for "Stealth" and Enhanced Targeting: If your goal is to prolong circulation time or improve the targeting ability of a ligand-conjugated system, PEGs in the range of PEG2K to PEG10K are more appropriate. Evidence suggests that longer chains (e.g., PEG10K) can significantly improve in vivo targeting and efficacy by better exposing the ligand beyond the nanoparticle's surface [7].
  • Balance Stealth with Cellular Uptake: Be aware that while PEG provides "stealth" properties, it can also sterically inhibit the cellular uptake of nanoparticles and the intracellular release of their cargo. This is a critical trade-off to consider, especially for delivery systems carrying DNA or RNA [9].

References

HO-PEG5-CH2COOH linker efficacy in targeted degradation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Comparison of PEG Linkers

The core function of a linker like HO-PEG5-CH2COOH is to connect the two targeting ligands of a PROTAC, balancing solubility, flexibility, and the spatial arrangement needed for effective protein degradation [1] [2].

The table below summarizes key information for this compound and other common PEG linkers for comparison.

Linker Name CAS Number Molecular Formula Molecular Weight Key Characteristics
This compound 52026-48-9 [3] [1] C12H24O8 [3] 296.31 [3] [1] PEG-based linker; 5 ethylene oxide units offer a balance of length and flexibility [1] [2].
HO-PEG-CH2COOH (MW 5000) Information Missing Information Missing ~5000 [4] Very long PEG chain; may be used when significant distance or solubility enhancement is required [2].
HO-PEG-CH2COOH (MW 35000) Information Missing Information Missing ~35000 [5] Extremely long chain; typically used in bioconjugation rather than small-molecule PROTACs due to poor cell permeability [2].
HO-PEG12-CH2COOH Information Missing C26H52O15 [6] 604.68 [6] 12 ethylene oxide units; a longer, more flexible, and hydrophilic option [6].

The Role of PEG Linkers in PROTAC Mechanism

PROTACs are bifunctional molecules that degrade target proteins by recruiting the cell's natural ubiquitin-proteasome system. The linker is a critical component that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase [7].

The following diagram illustrates the PROTAC mechanism of action and how linker properties influence the degradation process.

PEG linkers like this compound contribute to this process in several key ways [2]:

  • Improving Solubility: The ether oxygen atoms in PEG form hydrogen bonds with water, creating a hydration shell that enhances the water solubility of the entire PROTAC molecule and helps prevent aggregation.
  • Enhancing Flexibility: The C-O bonds in the PEG chain are highly rotatable, acting as a "molecular universal joint." This flexibility allows the two ligands to find their optimal orientation to simultaneously bind the target protein and the E3 ligase, which is crucial for forming a productive ternary complex.
  • Supporting Structure-Activity Relationship (SAR) Studies: PEG linkers are available in discrete, monodisperse lengths (e.g., PEG2, PEG4, PEG5, PEG6). This allows researchers to systematically titrate the linker length to find the optimal distance for inducing degradation without completely redesigning the molecule.

Linker Selection and Experimental Considerations

The "efficacy" of a linker is context-dependent and is determined by how well its properties match the specific target protein and E3 ligase pair.

  • The "Goldilocks" Principle of Linker Length: The length of the PEG linker is a critical design parameter. Research suggests that PEG4 often represents a sweet spot for many PROTACs, providing a good balance between flexibility and the ability to form a productive complex [2]. PEG5 offers a slightly longer alternative, which may be beneficial if the protein binding sites are farther apart. Shorter linkers (e.g., PEG2) may not provide enough reach, while longer linkers (e.g., PEG12) can introduce excessive flexibility and entropic penalty, potentially reducing degradation efficiency and cell permeability [6] [2].

  • A Framework for Experimental Evaluation: To objectively compare the efficacy of this compound against other linkers, you would typically synthesize a series of PROTACs that are identical except for the linker. Their performance would then be evaluated using the following key experiments [1]:

    • In vitro Degradation Assay: Treat cells expressing the target protein with the PROTACs. Measure the reduction in target protein levels over time (e.g., 6-24 hours) using Western blot or similar techniques. The concentration that achieves 50% degradation (DC₅₀) is a key metric for potency.
    • Cell Proliferation Assay: If the target protein is essential for cell growth, you can assess the anti-proliferative effect (IC₅₀) of the PROTACs in relevant cell lines.
    • Solubility and Permeability Assessment: Evaluate the thermodynamic solubility of the PROTACs in aqueous buffers. Techniques like Caco-2 cell assays can be used to predict intestinal permeability, which is crucial for oral bioavailability.
    • Binary Binding Affinity: Confirm that changing the linker does not negatively impact the individual binding affinity of the warhead to the target protein or the E3 ligase ligand to its receptor.

References

HO-PEG5-CH2COOH solubility compared to other linkers

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of HO-PEG5-CH2COOH

This compound is a monodisperse PEG linker, meaning it has a precise molecular weight rather than a distribution. Its key characteristics are summarized below.

Property Details
CAS Number 52026-48-9 [1] [2]
Molecular Formula C₁₂H₂₄O₈ [1] [2]
Molecular Weight 296.31 g/mol [1] [2]
IUPAC Name 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1] [2]
Structure HO-(CH₂-CH₂-O)₅-CH₂-COOH
Purity ≥95% [2]

The structure of this compound consists of a hydrophilic PEG spacer with five repeating ethylene oxide units, terminated by a hydroxyl group at one end and a carboxylic acid at the other. This structure underpins its functional properties.

HO HO- PEG5 (-CH₂-CH₂-O-)₅ HO->PEG5 CH2 -CH₂- PEG5->CH2 COOH -COOH CH2->COOH

Comparison with Other PEG Linkers

The table below places this compound among other PEG linkers of different sizes. Higher molecular weight PEGs are typically polydisperse (molecular weight is an average), which influences their physical properties.

Linker Name Molecular Weight (g/mol) Key Characteristics & Solubility Notes
HO-PEG5-CH₂COOH 296.31 (Precise) [1] [2] Monodisperse; short, rigid chain. Solubility in water is expected to be high due to strong hydration of ether oxygens [3].
HO-PEG-CH₂COOH (MW 5000) ~5000 (Average) [4] Polydisperse; used as a PROTAC linker. No specific solubility data provided in search results.
HO-PEG-CH₂COOH (MW 10000) ~10000 (Average) [5] Polydisperse; solubility in DMSO: ~100 mg/mL [5].
HO-PEG-CH₂COOH (MW 35000) ~35000 (Average) [6] Polydisperse; solubility in DMSO: ~12.5 mg/mL [6].

Role of PEG Linkers in Drug Design

For context on why solubility data is critical, the search results explain the fundamental roles PEG linkers play in advanced therapeutics like PROTACs and Antibody-Drug Conjugates (ADCs) [3] [7].

  • Improving Water Solubility: The ether oxygen atoms in PEG act as hydrogen-bond acceptors, forming a dynamic hydration shell. This shell solubilizes otherwise hydrophobic drug molecules and prevents aggregation [3].
  • Enhancing Flexibility: The C-O bonds in PEG are highly rotatable, providing flexibility. This allows the two ends of a bioconjugate (e.g., a PROTAC) to freely orient themselves to form the necessary ternary complex with high efficiency [3].
  • Length Considerations: The length of the PEG linker is a critical design parameter [3]:
    • Short chains (e.g., PEG2-PEG4): Often a "sweet spot," providing a good balance of solubility enhancement and cell membrane permeability.
    • Longer chains (e.g., PEG6 and above): Can introduce excessive conformational entropy, potentially reducing activity and complicating pharmacokinetics.

Guidance for Experimental Design

Since direct comparative solubility data for short PEG linkers is limited in the search results, you may need to determine this experimentally. Here is a general approach based on common laboratory practice:

  • Standard Solubility Protocol:

    • Preparation: Add a known mass of the PEG linker (e.g., 1 mg) to a microcentrifuge tube.
    • Solvent Addition: Gradually add a solvent (e.g., water, DMSO, PBS) in small increments.
    • Agitation: Vortex the mixture vigorously for 60 seconds after each addition.
    • Observation: Continue until the solid is fully dissolved. The solubility is calculated as mg of solute per mL of solvent.
    • Saturation Check: For a more precise saturation point, you can use sonication or gentle heating, followed by filtration and quantification of the dissolved material.
  • Key Solvents to Test: Prioritize water, DMSO, PBS (pH 7.4), and DMSO/PBS mixtures to cover a range of biologically relevant conditions [6] [5].

References

×

XLogP3

-1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

296.14711772 Da

Monoisotopic Mass

296.14711772 Da

Heavy Atom Count

20

Wikipedia

2-[2-[2-[2-[2-(2-hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic acid

Dates

Last modified: 08-20-2023

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